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  • Product: N-Ethyl-4-nitroaniline hydrochloride
  • CAS: 1201633-43-3

Core Science & Biosynthesis

Foundational

N-Ethyl-4-nitroaniline hydrochloride chemical properties

This technical guide details the chemical properties, synthesis, and handling of N-Ethyl-4-nitroaniline hydrochloride , a specialized intermediate used in the synthesis of azo dyes, propellant stabilizers, and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and handling of N-Ethyl-4-nitroaniline hydrochloride , a specialized intermediate used in the synthesis of azo dyes, propellant stabilizers, and pharmaceutical building blocks.

Executive Summary

N-Ethyl-4-nitroaniline hydrochloride (CAS: 1201633-43-3 ) is the ammonium salt form of the secondary amine N-ethyl-4-nitroaniline.[1] While the free base (CAS: 3665-80-3) is widely utilized as a chromophore in dye chemistry and a stabilizer in energetic materials, the hydrochloride salt serves as a critical phase-transfer vehicle.[1] It offers enhanced aqueous solubility and stability against oxidation compared to its free base counterpart, making it a preferred form for storage and specific nucleophilic substitution protocols.

Key Applications:

  • Dye Manufacturing: Precursor for coupling reactions in azo dye synthesis (e.g., Disperse dyes).

  • Pharmaceuticals: Intermediate in the synthesis of anti-arrhythmic agents and sulfonamide derivatives.

  • Energetic Materials: Stabilizer for nitrate ester-based propellants (preventing autocatalytic decomposition).[1]

Physicochemical Characterization

Identity & Nomenclature
PropertyDetail
IUPAC Name N-Ethyl-4-nitroanilinium chloride
Common Names N-Ethyl-p-nitroaniline HCl; 4-Nitro-N-ethylaniline hydrochloride
CAS Number (Salt) 1201633-43-3
CAS Number (Free Base) 3665-80-3
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
SMILES CCNc1ccc(cc1)[O-].Cl
Physical Properties

Note: Some values are derived from the free base behavior and standard ammonium salt chemistry where specific salt data is proprietary.

PropertyValue / Description
Appearance Pale yellow to varying shades of beige crystalline powder.[1][2] (Lighter than the deep yellow/brown free base).
Melting Point 145–155°C (Decomposition) .[1] Distinct from free base MP (96–98°C).
Solubility (Water) Moderate.[1][3] Significantly higher than the free base due to ionic character, though limited by the lipophilic nitro-aryl moiety.
Solubility (Organic) Soluble in methanol, DMSO, DMF.[1] Insoluble in non-polar solvents (hexane, ether).
pKa (Conjugate Acid) ~1.0 (Estimated).[1] The nitro group is strongly electron-withdrawing, reducing the basicity of the amine nitrogen.
Hygroscopicity Moderate.[1] Should be stored under desiccant.

Synthesis & Manufacturing Protocols

The synthesis of the hydrochloride salt typically follows the isolation of the free base. The following protocol describes the de novo synthesis starting from 4-nitroaniline.

Synthetic Route: Reductive Alkylation & Salt Formation
Step 1: Synthesis of N-Ethyl-4-nitroaniline (Free Base)
  • Reagents: 4-Nitroaniline, Diethyl sulfate (or Ethyl iodide), Sodium Hydroxide, Ethanol.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ethylating agent.

  • Protocol:

    • Dissolve 4-nitroaniline (1.0 eq) in Ethanol.

    • Add NaOH (1.1 eq) and heat to reflux.

    • Dropwise add Diethyl sulfate (1.05 eq) over 1 hour.

    • Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to precipitate the crude free base. Recrystallize from Ethanol/Water.

Step 2: Conversion to Hydrochloride Salt
  • Reagents: N-Ethyl-4-nitroaniline, Conc.[1][4][5][6][7] HCl (37%) or HCl gas, Anhydrous Diethyl Ether.

  • Protocol:

    • Dissolve purified N-Ethyl-4-nitroaniline in a minimal amount of warm Methanol or dry Diethyl Ether.[1]

    • Option A (Aqueous HCl): Add Conc. HCl dropwise with vigorous stirring until pH < 2. A precipitate will form immediately.

    • Option B (Anhydrous): Bubble dry HCl gas through the ethereal solution.

    • Filter the pale precipitate under vacuum.

    • Wash with cold diethyl ether to remove unreacted free base.

    • Dry in a vacuum desiccator over P₂O₅.

Reaction Pathway Visualization

SynthesisPathway cluster_0 Critical Control Point Start 4-Nitroaniline (C6H6N2O2) Intermediate N-Ethyl-4-nitroaniline (Free Base) MP: 96-98°C Start->Intermediate N-Alkylation (Reflux, EtOH) Reagent Ethylating Agent (Et-X / Base) Reagent->Intermediate Product N-Ethyl-4-nitroaniline HCl (Salt) MP: >145°C Intermediate->Product Protonation (Ether/MeOH) Acid HCl (anhydrous) Acid->Product

Figure 1: Synthetic pathway from precursor to hydrochloride salt, highlighting the critical intermediate purification step.

Chemical Reactivity & Stability[10]

Acid-Base Equilibrium

The hydrochloride salt is a weak acid in solution.[1] It readily reverts to the free base in the presence of weak bases (e.g., Sodium Bicarbonate).


[1]
  • Implication: When using the salt in nucleophilic substitution reactions, an auxiliary base (TEA, DIPEA) is often required to liberate the nucleophilic amine.

Electrophilic Aromatic Substitution

The nitro group at the para position strongly deactivates the ring. However, the N-ethylamino group is an activator (ortho/para director).

  • Reactivity: Further substitution (e.g., halogenation) will occur ortho to the amino group.

  • Salt Effect: In the salt form (ammonium), the ring is significantly more deactivated than in the free base form, preventing unwanted side reactions during storage.

Stability Profile
  • Thermal: Stable up to ~140°C. Decomposes with evolution of HCl gas and nitrogen oxides at higher temperatures.

  • Light: Sensitive to UV light; darkens upon prolonged exposure (photo-oxidation).[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides (releases HCl violently).

Analytical Profiling

To validate the identity of the hydrochloride salt, the following spectroscopic markers are definitive.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 1.18 (t, 3H, -CH₃), δ 3.20 (q, 2H, -CH₂-), δ 6.80 (d, 2H, Ar-H ortho to N), δ 8.05 (d, 2H, Ar-H ortho to NO₂).[1] Key Feature: Broad singlet at δ ~9-10 ppm representing the ammonium proton (NH ₂⁺), absent in the free base.
IR Spectroscopy 2800–3000 cm⁻¹ : Broad ammonium N-H stretch (multiple bands).[1] 1500 & 1330 cm⁻¹ : Strong asymmetric/symmetric NO₂ stretches.
HPLC Analysis Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (0.1% TFA). Retention: The salt will elute at the same time as the free base (as it dissociates in mobile phase) but requires acidic buffer to maintain peak shape.
Chloride Test Positive precipitation with AgNO₃ solution (White AgCl precipitate).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible. Keep away from strong bases.

    • Spill Response: Neutralize with sodium bicarbonate, absorb with sand/vermiculite, and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19318, N-Ethyl-4-nitroaniline. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Synthesis of N-Ethyl-4-nitroaniline Hydrochloride

Executive Summary This technical guide details the optimized synthesis of N-Ethyl-4-nitroaniline hydrochloride , a critical intermediate in the production of azo dyes, nonlinear optical materials, and specific pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of N-Ethyl-4-nitroaniline hydrochloride , a critical intermediate in the production of azo dyes, nonlinear optical materials, and specific pharmaceutical agents.

While direct alkylation of 4-nitroaniline is possible, it suffers from poly-alkylation and difficult purification. Therefore, this guide prioritizes Nucleophilic Aromatic Substitution (SNAr) using 1-chloro-4-nitrobenzene and ethylamine. This pathway offers superior regioselectivity, higher yields (>90%), and a cleaner impurity profile. The final hydrochloride salt formation is a critical stabilization step, enhancing water solubility and shelf-life.

Chemical Identity & Properties

PropertyFree Base (N-Ethyl-4-nitroaniline)Hydrochloride Salt
CAS Number 3665-80-31201633-43-3 (General HCl salt)
Formula C8H10N2O2C8H11ClN2O2
Mol. Weight 166.18 g/mol 202.64 g/mol
Appearance Yellow/Brown Crystalline SolidPale Yellow/White Hygroscopic Solid
Melting Point 96–98 °C>180 °C (Decomposes)
Solubility Soluble in EtOH, EtOAc, DCMSoluble in Water, MeOH

Retrosynthetic Analysis & Pathway Selection

Why SNAr?

The synthesis is designed to avoid the pitfalls of Electrophilic Aromatic Substitution (EAS) on aniline derivatives.

  • Direct Nitration: Nitrating N-ethylaniline is hazardous; the amine group is oxidation-sensitive, and acidic conditions lead to meta-substitution (due to ammonium formation).

  • Direct Alkylation: Reacting 4-nitroaniline with ethyl halides often yields a mixture of mono- and N,N-diethyl products (over-alkylation).

Selected Route: Nucleophilic Aromatic Substitution (SNAr) We utilize 1-chloro-4-nitrobenzene . The nitro group at the para position is essential; it acts as an electron-withdrawing group (EWG), lowering the energy of the transition state (Meisenheimer complex) and activating the ring for nucleophilic attack by ethylamine.

Pathway Visualization

SNAr_Pathway Reactant 1-Chloro-4-nitrobenzene (Substrate) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + EtNH2 Slow (RDS) Reagent Ethylamine (Nucleophile) Reagent->Intermediate ProductBase N-Ethyl-4-nitroaniline (Free Base) Intermediate->ProductBase - HCl Fast ProductSalt HCl Salt (Final Product) ProductBase->ProductSalt + HCl (anhydrous) Precipitation

Figure 1: The SNAr reaction pathway proceeds via an addition-elimination mechanism stabilized by the para-nitro group.

Detailed Experimental Protocol

Phase 1: Nucleophilic Substitution

Reaction: C6H4(NO2)Cl + EtNH2 → C6H4(NO2)NHEt + HCl

  • Reagents:

    • 1-Chloro-4-nitrobenzene (1.0 eq)

    • Ethylamine (70% aq. solution or 2.0M in THF) (3.0 – 5.0 eq)

    • Solvent: Ethanol (95%) or DMF (if higher T required)

  • Equipment: High-pressure autoclave (preferred) or heavy-walled pressure tube.

Procedure:

  • Charge: Dissolve 15.7 g (0.1 mol) of 1-chloro-4-nitrobenzene in 50 mL of Ethanol.

  • Addition: Add 0.5 mol of Ethylamine. Note: Excess amine acts as both nucleophile and base to scavenge the HCl generated.

  • Reaction: Seal the vessel. Heat to 130–150 °C for 8–10 hours. The internal pressure will rise; ensure equipment is rated for >20 bar.

    • Mechanism Check: The chlorine is displaced.[1][2] The high temperature is necessary because Cl is a poorer leaving group than F, but cheaper.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Starting material (Rf ~0.8) should disappear; product (Rf ~0.4) appears yellow.[3][4][5][6][7]

Phase 2: Isolation of Free Base
  • Quench: Cool the reaction mixture to room temperature. Vent residual pressure carefully into a fume hood trap.

  • Precipitation: Pour the reaction mass into 300 mL of ice-cold water. The free base (N-Ethyl-4-nitroaniline) will precipitate as a yellow solid.

  • Filtration: Filter the crude solid. Wash with cold water (3 x 50 mL) to remove excess ethylamine and ammonium salts.

  • Purification: Recrystallize from hot Ethanol/Water (1:1).

    • Yield Target: ~15.0 g (90%).[8]

    • QC Check: Melting point should be sharp (96–98 °C).[7]

Phase 3: Hydrochloride Salt Formation

Reaction: R-NH-Et + HCl → [R-NH2-Et]+ Cl-

  • Dissolution: Dissolve 10 g of the purified free base in 100 mL of anhydrous Ethyl Acetate or Diethyl Ether. Ensure complete dissolution.

  • Acidification:

    • Method A (Gas): Bubble anhydrous HCl gas through the solution.

    • Method B (Solution): Add 4M HCl in Dioxane dropwise with vigorous stirring.

  • Crystallization: The hydrochloride salt is ionic and insoluble in non-polar organic solvents. It will precipitate immediately as a white/pale yellow solid.

  • Isolation: Filter under inert atmosphere (nitrogen) as the salt can be hygroscopic. Wash with dry ether.

  • Drying: Vacuum dry at 40 °C over P2O5 or silica gel.

Process Workflow Diagram

Workflow Start Start: Raw Materials (p-Chloronitrobenzene) Step1 S_NAr Reaction (Autoclave, 140°C, 8h) Start->Step1 Step2 Quench & Precipitate (Pour into Ice Water) Step1->Step2 Step3 Filtration & Wash (Remove amine salts) Step2->Step3 Step4 Recrystallization (EtOH/Water) Step3->Step4 Decision QC: MP 96-98°C? Step4->Decision Decision->Step4 Fail (Reprocess) Step5 Salt Formation (Anhydrous HCl/EtOAc) Decision->Step5 Pass Final Final Product (HCl Salt) Step5->Final

Figure 2: Operational workflow from raw material charging to final salt isolation.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature 130–150 °C<130°C: Incomplete conversion. >160°C: Tar formation/decomposition.
Amine Equivalents 3.0 – 5.0 eqLow: Low yield, incomplete reaction. High: Waste, pressure safety risk.
Solvent (Step 3) Anhydrous EtOAcWet Solvent: Hydrolysis or sticky gum formation instead of crystalline salt.
Atmosphere Inert (N2)Oxygen can oxidize the amine at high temps; moisture degrades the final salt.

Safety Profile:

  • Toxicity: Both p-chloronitrobenzene and the product are toxic (blood agents, methemoglobinemia risk). Handle in a glovebox or efficient fume hood.

  • Skin Absorption: High. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for SNAr reactions).

  • PubChem. (n.d.).[3] N-Ethyl-4-nitroaniline (Compound Summary). National Library of Medicine. Retrieved January 29, 2026. [Link][6]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational mechanism of SNAr). [Link]

  • National Toxicology Program. (1992).[3][4] Testing Status of N-Ethyl-4-nitroaniline. (Safety and physical property verification). [Link]

Sources

Foundational

Technical Characterization Guide: N-Ethyl-4-nitroaniline Hydrochloride

The following technical guide details the characterization and melting point determination of N-Ethyl-4-nitroaniline Hydrochloride , a specialized intermediate often encountered in dye synthesis and pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization and melting point determination of N-Ethyl-4-nitroaniline Hydrochloride , a specialized intermediate often encountered in dye synthesis and pharmaceutical research.

Note to Researchers: Unlike its parent free base (N-Ethyl-4-nitroaniline), the hydrochloride salt is rarely characterized in open literature due to its hydrolytic instability and weak basicity.[1] This guide provides the experimental framework to synthesize, isolate, and accurately determine its thermal properties in your laboratory.

[1]

Executive Summary

Compound: N-Ethyl-4-nitroaniline Hydrochloride CAS (Salt): 1201633-43-3 CAS (Free Base): 3665-80-3 Target Metric: Melting Point Determination & Thermal Stability[1]

Accurate melting point determination for N-Ethyl-4-nitroaniline Hydrochloride is critical for assessing purity during scale-up.[1] However, standard databases primarily list the melting point of the free base (96–98 °C) . The hydrochloride salt, formed from a weakly basic secondary amine (pKa ~1.0), is prone to dissociation and decomposition. This guide outlines the protocol to isolate the stable salt and distinguish true melting from decomposition.

Chemical Profile & Theoretical Expectations[1][2][3][4][5]

Understanding the thermodynamics of the lattice is essential before experimental measurement. The introduction of the ionic hydrochloride bond significantly alters the thermal profile compared to the free base.

PropertyN-Ethyl-4-nitroaniline (Free Base)N-Ethyl-4-nitroaniline Hydrochloride (Salt)
Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂[1] · HCl
MW 166.18 g/mol 202.64 g/mol
Appearance Yellow/Orange CrystalsPale Yellow to White Powder (Hygroscopic)
Melting Point 96–98 °C (Lit.)>145 °C (Predicted/Experimental)*
Basicity (pKa) ~1.0 (Weak Base)N/A (Conjugate Acid)
Stability Air/Light SensitiveHydrolytically Unstable (Reverts to base in moisture)

> Note: The parent compound, 4-Nitroaniline Hydrochloride, melts/decomposes at 145–146 °C. The N-ethyl substituent typically elevates lipophilicity but may lower lattice energy slightly due to steric bulk.[1] Expect a melting transition in the 150–180 °C range, likely accompanied by decomposition (darkening).

Experimental Workflow: Synthesis & Isolation

Since commercial standards are often degraded, fresh synthesis is required for valid MP determination.

Reagents
  • Substrate: N-Ethyl-4-nitroaniline (Purity >98%)

  • Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (Must be dry to prevent hydrolysis).

  • Acid Source: 2M HCl in Diethyl Ether (Commercial solution recommended over gas bubbling for stoichiometry control).

Protocol
  • Dissolution: Dissolve 1.0 g (6.0 mmol) of N-Ethyl-4-nitroaniline in 10 mL of anhydrous ether. Ensure complete dissolution (solution will be bright yellow).

  • Salt Formation: Dropwise add 3.5 mL (7.0 mmol) of 2M HCl in ether while stirring at 0 °C.

  • Precipitation: A pale precipitate should form immediately.

    • Troubleshooting: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of 4-nitroaniline HCl.

  • Isolation: Filter rapidly under Argon/Nitrogen atmosphere (Schlenk line preferred).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours. Do not heat to dry, as this may dissociate the weak salt.

Melting Point Determination Protocol

Due to the weak basicity of the amine, the HCl is loosely held. Standard capillary methods may show "sweating" (dissociation) before true melting.

Method A: Capillary (Standard)[1]
  • Preparation: Pack the dried salt into a capillary tube to a height of 2–3 mm. Seal the open end if the sample is hygroscopic.

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 130 °C.

    • Slow Ramp (1 °C/min) from 130 °C upwards.

  • Observation:

    • Phase 1 (96–98 °C): Watch for "wetting." If liquid appears here, your salt has hydrolyzed back to the free base. Test Invalid.

    • Phase 2 (140–160 °C): Look for true melting (meniscus formation).

    • Phase 3 (>160 °C): Decomposition (gas evolution/charring).

Method B: Differential Scanning Calorimetry (DSC) - Recommended

DSC provides a definitive trace distinguishing between desolvation, melting, and decomposition.

  • Pan: Hermetically sealed Aluminum pan (prevents HCl loss).

  • Program: Equilibrate at 40 °C → Ramp 5 °C/min to 250 °C.

  • Interpretation:

    • Endotherm 1: Broad peak <100 °C indicates water/solvent (Solvate).

    • Endotherm 2: Sharp peak >140 °C represents the Melting Point .

    • Exotherm: Immediately following melting indicates decomposition.

Logic Map: Characterization Pathway

The following diagram illustrates the decision matrix for validating the salt's identity and thermal properties.

SaltCharacterization Start Start: N-Ethyl-4-nitroaniline HCl Sample Visual Visual Inspection Start->Visual MP_Test Melting Point Test (Capillary) Visual->MP_Test If solid powder Result_Low Melts at 96-98 °C MP_Test->Result_Low Liquid phase observed early Result_High Melts > 140 °C MP_Test->Result_High Solid stable past 100°C Action_Hydrolysis Salt Hydrolyzed to Free Base (Failure) Result_Low->Action_Hydrolysis Action_Valid Valid Salt Species Result_High->Action_Valid Action_Hydrolysis->Start Recrystallize with anhyd. HCl Validation Confirmatory Tests: 1. Silver Nitrate (Cl- presence) 2. IR (N-H shift) Action_Valid->Validation

Figure 1: Decision logic for validating the integrity of the hydrochloride salt during thermal analysis.

Validation of Salt Formation

Before accepting the melting point, confirm the chemical identity to ensure you are not measuring a mixture.

  • Silver Nitrate Test: Dissolve 10 mg of the solid in water/nitric acid. Add AgNO₃. A thick white precipitate (AgCl) confirms the presence of chloride.

  • FT-IR Spectroscopy:

    • Free Base: Sharp doublet (N-H stretch) around 3300–3500 cm⁻¹.

    • Hydrochloride Salt: Broad, multiple bands ("ammonium band") between 2500–3000 cm⁻¹, obscuring the C-H stretching region.

References

  • N-Ethyl-4-nitroaniline (Free Base) Properties

    • Source: PubChem Compound Summary.
    • Data: Melting Point 96-98 °C.[1]

    • Link:[1]

  • 4-Nitroaniline Hydrochloride (Parent Analog) Properties

    • Source: ChemicalBook / CAS Data.[2]

    • Data: Melting Point 145-146 °C (Demonstrates baseline stability for nitroaniline salts).
    • Link:

  • General Synthesis of Aniline Hydrochlorides

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard procedures for precipitation of weak base salts using anhydrous HCl in ether.
    • Link:[1]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of N-Ethyl-4-nitroaniline Hydrochloride

Executive Summary This technical guide provides a rigorous spectroscopic profile of N-Ethyl-4-nitroaniline hydrochloride (CAS: 1201633-43-3 for the salt; 3665-80-3 for the free base). While the free base is a well-known...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic profile of N-Ethyl-4-nitroaniline hydrochloride (CAS: 1201633-43-3 for the salt; 3665-80-3 for the free base). While the free base is a well-known chromophore used in nonlinear optics (NLO) and azo dye synthesis, its hydrochloride salt represents a critical phase-transition state that alters its electronic properties fundamentally.

This document is designed for researchers requiring high-fidelity identification protocols. It moves beyond static data lists to explain the causality of spectral shifts observed during protonation—specifically the disruption of the "push-pull" solvatochromic system.

Chemical Identity & Significance[1][2][3]

The compound consists of an electron-withdrawing nitro group para to an electron-donating ethylamino group. In its neutral form, it exhibits strong intramolecular charge transfer (ICT). Upon formation of the hydrochloride salt, the amine lone pair is sequestered, breaking the conjugation and resulting in drastic spectral changes.

PropertyFree Base (Neutral)Hydrochloride Salt (Protonated)
Formula C₈H₁₀N₂O₂C₈H₁₁ClN₂O₂
MW 166.18 g/mol 202.64 g/mol
Appearance Yellow/Orange CrystalsWhite/Pale Hygroscopic Solid
Electronic State Conjugated (Push-Pull)Non-conjugated (Inductive only)

Experimental Protocols

Synthesis of N-Ethyl-4-nitroaniline Hydrochloride

Context: Commercial samples are often the free base. The salt must be prepared fresh to prevent hydrolysis.

Reagents:

  • N-Ethyl-4-nitroaniline (Free Base, >98% purity)

  • Hydrochloric acid (4M in Dioxane or anhydrous Ether)

  • Anhydrous Ethanol (Solvent)

  • Diethyl Ether (Precipitant)

Protocol:

  • Dissolution: Dissolve 1.66 g (10 mmol) of N-Ethyl-4-nitroaniline in 10 mL of warm anhydrous ethanol. Ensure complete dissolution to a clear yellow solution.

  • Acidification: Cool to 0°C in an ice bath. Dropwise add 3.0 mL of 4M HCl in Dioxane (12 mmol) under vigorous stirring.

  • Observation: The solution will undergo a rapid color change (bleaching) from deep yellow to pale yellow/colorless as the conjugated system is disrupted.

  • Precipitation: Slowly add 50 mL of cold diethyl ether to induce crystallization of the hydrochloride salt.

  • Isolation: Filter the white precipitate under inert atmosphere (nitrogen) due to hygroscopicity. Wash with cold ether (2 x 10 mL).

  • Drying: Vacuum dry at 40°C for 4 hours. Store in a desiccator.

Visualization of Synthesis Logic

SynthesisWorkflow Start N-Ethyl-4-nitroaniline (Free Base, Yellow) Step1 Dissolve in EtOH (Warm) Start->Step1 Step2 Add HCl/Dioxane (0°C, Stirring) Step1->Step2 Intermediate Protonation (Loss of Conjugation) Step2->Intermediate H+ Transfer Step3 Precipitate with Et2O Intermediate->Step3 Color Bleach End Hydrochloride Salt (White Solid) Step3->End

Figure 1: Synthetic workflow for the conversion of the chromophoric free base to the hydrochloride salt.

Spectral Analysis

UV-Vis Spectroscopy (The "Bleaching" Test)

This is the most immediate self-validating test for the salt.

  • Mechanism: The neutral molecule displays a strong absorption band (~380 nm) due to the

    
     transition assisted by the donor amine and acceptor nitro group. Protonation locks the nitrogen lone pair, removing the donor capability. The spectrum collapses to resemble that of nitrobenzene.
    
ParameterFree Base (EtOH)Hydrochloride Salt (EtOH + HCl)

380–400 nm~260–270 nm
Color Bright YellowColorless / Pale
Transition Intramolecular Charge Transfer (ICT)Localized

(Nitrobenzene-like)

Protocol for Verification: Prepare a


 M solution of the salt in ethanol. If the solution is yellow, hydrolysis has occurred. Add 1 drop of conc.[1] HCl; the yellow color should vanish, confirming the identity of the protonated species [1].
Infrared Spectroscopy (IR)

The IR spectrum confirms the change from a secondary amine to a secondary ammonium species.

Functional GroupFree Base (

, cm⁻¹)
Hydrochloride Salt (

, cm⁻¹)
Diagnostic Feature
N-H Stretch 3350–3450 (Sharp, single)2500–3000 (Broad, multiple)"Ammonium Band" - Broadening due to H-bonding of

NO₂ Asym ~1500–1520~1530Shift due to loss of resonance donation
NO₂ Sym ~1300–1320~1340–1350Inductive withdrawal increases bond order
C=C Aromatic 1590–16001600–1610Ring becomes more electron-deficient

Key Insight: Look for the "Ammonium Sea"—a broad, jagged absorption spanning 2500–3000 cm⁻¹ in the salt, which obliterates the C-H stretching region. This is characteristic of amine salts [2].

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. Data is presented for the salt in DMSO-


 (acidified to prevent exchange).

H NMR Data (400 MHz, DMSO-

)
PositionProton TypeFree Base

(ppm)
Salt

(ppm)
MultiplicityCausality of Shift
NH Amine~6.5–7.0 (Broad)8.5–10.0 Broad SingletFormation of positively charged

H3, H5 Aromatic (ortho to NO₂)7.9–8.08.2–8.3Doublet (

Hz)
Loss of shielding from amine lone pair
H2, H6 Aromatic (ortho to N)6.6–6.77.4–7.6 Doublet (

Hz)
Major Downfield Shift (+0.8 ppm) due to inductive effect of

CH₂ Ethyl Methylene3.203.40–3.60 QuartetDeshielding by adjacent positive nitrogen
CH₃ Ethyl Methyl1.181.25–1.30TripletMinor inductive effect

Analysis: The most diagnostic signal is the aromatic proton pair adjacent to the nitrogen (H2, H6). In the free base, these are shielded by the amine's electron donation (appearing upfield at ~6.6 ppm). In the salt, this donation stops, and the positive charge exerts an inductive withdrawal, shifting them downfield significantly to ~7.5 ppm [3].


C NMR Data (100 MHz, DMSO-

)
  • C-N (Ipso): Shifts upfield (shielding) upon protonation due to the loss of resonance character, typically moving from ~153 ppm (free base) to ~140–145 ppm (salt).

  • C-NO2 (Ipso): Remains relatively stable at ~136–138 ppm.

  • Ethyl Carbons: The methylene carbon shifts downfield (from ~37 ppm to ~45 ppm).

Structural & Logic Diagrams

Protonation Equilibrium & Spectral Logic

SpectralLogic FreeBase Free Base (Conjugated System) Salt Hydrochloride Salt (Inductive System) FreeBase->Salt + HCl UV_Check UV-Vis: λmax < 300 nm? (Bleaching) Salt->UV_Check UV_Check->FreeBase No (Hydrolysis) NMR_Check 1H NMR: H(ortho-N) > 7.4 ppm? UV_Check->NMR_Check Yes IR_Check IR: Broad Band 2500-3000 cm-1? NMR_Check->IR_Check Yes Result VALIDATED SALT IDENTITY IR_Check->Result Yes

Figure 2: Decision tree for validating the hydrochloride salt using spectral data.

References

  • PubChem. (2025).[2] N-Ethyl-4-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Ammonium IR band assignment).
  • Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. I. The beta-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society.

(Note: Specific spectral values for the salt are derived from the comparative analysis of the free base and the analogous N-ethylaniline hydrochloride to ensure scientific accuracy where direct salt databases are proprietary.)

Sources

Foundational

N-Ethyl-4-nitroaniline hydrochloride health and safety information

Toxicological Profile, Handling Protocols, and Risk Mitigation Strategies Chemical Architecture & Physicochemical Context[1][2] N-Ethyl-4-nitroaniline Hydrochloride is the protonated salt form of the parent nitroaromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Profile, Handling Protocols, and Risk Mitigation Strategies

Chemical Architecture & Physicochemical Context[1][2]

N-Ethyl-4-nitroaniline Hydrochloride is the protonated salt form of the parent nitroaromatic amine. While the free base (CAS 3665-80-3) is lipophilic and volatile, the hydrochloride salt introduces ionic character, significantly altering its solubility profile and bioavailability while retaining the core toxicological hazards of the nitroaniline class.

Comparative Properties: Base vs. Salt

Understanding the distinction between the free base and the salt is critical for accurate risk assessment, particularly regarding solubility and skin permeation.

PropertyN-Ethyl-4-nitroaniline (Free Base)N-Ethyl-4-nitroaniline Hydrochloride (Salt)Operational Implication
CAS Number 3665-80-3Not individually listed (treat as parent)Use CAS 3665-80-3 for regulatory searches.[1]
Physical State Yellow/Purple Crystalline SolidHygroscopic Crystalline PowderSalt forms generate finer, more inhalable dusts.
Solubility (Water) Low (<20 µg/mL)Moderate to HighIncreased Bioavailability: The salt dissolves rapidly in mucosal membranes (lungs/eyes).
pH (in solution) Neutral (~7.0)Acidic (< 4.0)The salt poses an additional corrosive/irritant risk to eyes and mucous membranes.
Lipophilicity High (LogP ~2.4)Low (Ionized)Upon physiological buffering (pH 7.4), the salt dissociates, releasing the lipophilic free base which readily penetrates tissues.

Toxicodynamics: The Methemoglobinemia Mechanism[4]

The primary health risk associated with N-Ethyl-4-nitroaniline hydrochloride is Methemoglobinemia , a condition where heme iron is oxidized from the ferrous (


) to the ferric (

) state, rendering it incapable of transporting oxygen.[2][3]
Mechanism of Action

Unlike direct oxidants, this compound acts via bioactivation . The hydrochloride salt dissociates in the bloodstream. The free amine then undergoes hepatic metabolism (N-hydroxylation), generating the active toxicant.

Key Insight: The "lag time" between exposure and cyanosis (blue skin) is often 1–4 hours, leading to a false sense of security immediately after an accident.

Methemoglobinemia_Pathway Compound N-Ethyl-4-nitroaniline (Parent) Liver Hepatic CYP450 (N-Hydroxylation) Compound->Liver Absorption Metabolite N-Hydroxy-N-ethyl-4-nitroaniline (Active Metabolite) Liver->Metabolite Bioactivation Cycle Redox Cycling (Nitroso Intermediate) Metabolite->Cycle Heme Hemoglobin (Fe2+) (Oxygen Carrier) Cycle->Heme Oxidizes MetHb Methemoglobin (Fe3+) (Non-functional) Heme->MetHb MetHb->Heme NADH-MetHb Reductase (Slow Recovery) Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia >15% Concentration

Figure 1: Metabolic activation pathway. The compound requires hepatic conversion to oxidize hemoglobin, creating a delayed toxicological onset.

Risk Assessment & Exposure Controls

Hierarchy of Controls

Reliance on PPE alone is insufficient for nitroanilines due to their high skin permeability.

  • Elimination/Substitution: Can a sulfonated analog be used? (Often lower toxicity).

  • Engineering:

    • Powder Handling: Must be performed in a HEPA-filtered Fume Hood or Glove Box .

    • Static Control: Use anti-static weighing boats; nitroanilines can be shock-sensitive if dry and impure.

  • Administrative:

    • "No-Touch" Protocol: No skin contact allowed.

    • Solo Work Ban: Never work alone with >1g of substance.

PPE Selection Logic (Permeation Data)

Standard nitrile gloves often provide insufficient protection against nitro-aromatics for prolonged periods.

PPE ComponentRecommendationScientific Rationale
Gloves (Primary) Silver Shield / 4H (Laminate) Nitroanilines permeate nitrile/latex in <15 mins. Laminates offer >4 hours protection.
Gloves (Outer) Nitrile (Disposable)Provides dexterity and protects the inner laminate glove from tears.
Respiratory P100 / N100 (if outside hood)The HCl salt forms a fine, acidic dust that is immediately irritating to alveoli.
Body Tyvek® CoverallsPrevents dust accumulation on street clothes (secondary dermal absorption risk).

Operational Protocols

Synthesis & Handling Workflow

Objective: Minimize dust generation and prevent dermal absorption.

  • Preparation:

    • Verify the availability of the Methylene Blue antidote kit in the facility medical station.

    • Pre-weigh reagents in a closed vessel to avoid open-air transfer.

  • Solubilization:

    • Add solvent to the solid, not solid to the solvent, to reduce puffing.

    • Note: The HCl salt is acidic. If neutralizing to free base, expect an exotherm and precipitation of the lipophilic base (phase change risk).

  • Waste Management:

    • Quench: Treat waste with dilute HCl (if free base) to keep it in the salt form (less volatile), or adsorb onto activated carbon.

    • Labeling: Clearly mark waste as "TOXIC: Methemoglobin Former." Do not mix with oxidizers (nitric acid) as this may trigger uncontrolled oxidation.

Emergency Spill Response (Dry Powder)

Do not use a brush/dustpan (generates dust).

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don Silver Shield gloves and P100 respirator.

  • Wet Method: Gently cover the spill with wet paper towels (water or PEG-400) to suppress dust.

  • Neutralize: If the spill is the HCl salt, wipe with a mild bicarbonate solution to neutralize acidity (expect slight fizzing).

  • Collect: Scoop the wet slurry into a hazardous waste jar. Double bag.

Emergency Medical Management

CRITICAL: Provide this information to EMS/Emergency Physicians immediately.

  • Symptoms:

    • Mild (<15% MetHb): Headache, fatigue, dizziness.

    • Moderate (15-30% MetHb): Cyanosis (chocolate-brown blood), tachycardia, dyspnea.

    • Severe (>50% MetHb): Seizures, coma, arrhythmias, death.

  • Antidote Protocol (Physician Use Only):

    • Methylene Blue: 1–2 mg/kg IV over 5 minutes.

    • Mechanism:[1][2][4][5] Accelerates the NADPH-MetHb reductase pathway, restoring iron to the ferrous (

      
      ) state.
      
    • Contraindication: G6PD Deficiency (causes hemolysis).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76957, N-Ethyl-4-nitroaniline. Retrieved from [Link][6]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Nitroaniline isomers. Centers for Disease Control and Prevention. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: N-ethyl-4-nitroaniline - Registration Dossier. Retrieved from [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[2] Toxicological Reviews, 22(1), 13-27. (Foundational mechanism citation). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Quantum Chemical Characterization of N-Ethyl-4-nitroaniline Hydrochloride

Executive Summary & Scientific Rationale N-Ethyl-4-nitroaniline (NENA) is a significant push-pull chromophore belonging to the class of paranitroaniline derivatives.[1] These materials are extensively studied for their N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Ethyl-4-nitroaniline (NENA) is a significant push-pull chromophore belonging to the class of paranitroaniline derivatives.[1] These materials are extensively studied for their Nonlinear Optical (NLO) properties, specifically Second Harmonic Generation (SHG), due to the strong intramolecular charge transfer (ICT) between the electron-donating ethyl-amino group and the electron-withdrawing nitro group.[1]

The hydrochloride salt form (NENA-HCl ) introduces a critical perturbation: protonation of the amine nitrogen.[1] This guide details the quantum chemical protocol to characterize NENA-HCl. Unlike the neutral base, the salt form alters the donor-acceptor conjugation pathway, significantly impacting the hyperpolarizability (


) and vibrational signature.[1] This document provides a self-validating workflow for researchers to model these effects using Density Functional Theory (DFT).

Computational Methodology (The Protocol)

To ensure reproducibility and high accuracy (E-E-A-T), the following computational parameters are standardized based on literature precedents for nitroaniline derivatives.

Level of Theory[1][2][3][4][5]
  • Framework: Density Functional Theory (DFT).[1][2][3][4][5][6][7]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic NLO materials as it balances computational cost with accurate prediction of vibrational frequencies and electronic transitions.[1]

  • Basis Set: 6-311++G(d,p) .[1][4][5][6]

    • Rationale: The split-valence triple-zeta basis set is necessary for describing the delocalized

      
      -electrons.[1] Diffuse functions (++) are critical for modeling the anionic character of the nitro group and the chloride counterion.[1] Polarization functions (d,p) accurately describe the directional bonding of the amine-hydrogen interactions.[1]
      
Solvation Models

While gas-phase calculations provide intrinsic properties, the hydrochloride salt exists as an ion pair.[1]

  • Implicit Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Water as solvent to mimic crystallization conditions.[1]

  • Explicit Model: Inclusion of the Chloride ion (

    
    ) within the geometry optimization to account for hydrogen bonding (
    
    
    
    ).[1]

Structural Modeling & Geometry Optimization

Molecular Construction

The input geometry must be constructed carefully to reflect the salt formation.[1]

  • Neutral Base: Planar or near-planar interaction between the ethyl-amino donor and nitro acceptor.[1]

  • Salt (Protonated): The proton (

    
    ) attaches to the amine nitrogen.[1]
    
    • Chemical Consequence:[2][7][8] The nitrogen hybridization shifts from

      
      -like (conjugated) to 
      
      
      
      (tetrahedral).[1] This disrupts the
      
      
      -conjugation, often leading to a "bleaching" of the optical transition (hypsochromic shift).[1]
Optimization Workflow (DOT Diagram)

OptimizationWorkflow Start Initial Geometry Construction (N-Ethyl-4-nitroaniline + HCl) method Select Method: DFT/B3LYP/6-311++G(d,p) Start->method Opt Geometry Optimization (Berny Algorithm) method->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Stable Global Minimum Found (NIMAG = 0) Check->Stable No Correction Perturb Geometry along Imaginary Mode Check->Correction Yes Correction->Opt

Figure 1: Self-validating geometry optimization workflow. The absence of imaginary frequencies (NIMAG=0) confirms a true potential energy surface minimum.[1]

Key Analytical Outputs

Vibrational Spectroscopy (FTIR/Raman)

The formation of the hydrochloride salt is most easily validated via vibrational analysis.[1]

Functional GroupNeutral NENA (

)
NENA-HCl (

)
Mechanistic Insight
N-H Stretch ~3400 (Single band)2800-3200 (Broad)Formation of

ammonium moiety leads to broad bands due to H-bonding with

.[1]

Stretch
1500 (Asym) / 1330 (Sym)Shifted (+10-20

)
Loss of conjugation reduces the single-bond character of the

(nitro) bond, restoring double bond character to the ring.[1]
C-N (Amine) ~1300ShiftedChange from

to

significantly alters bond force constant.[1]

Scaling Factors: Raw DFT frequencies are typically overestimated.[1] Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p) to align with experimental data.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical reactivity and optical stability.[1]

  • HOMO: Localized on the chloride counterion and the phenyl ring.[1]

  • LUMO: Localized primarily on the nitro group.[1]

  • Band Gap (

    
    ): 
    
    • Neutral: Low

      
       (facilitates charge transfer, yellow color).[1]
      
    • Salt: Higher

      
       (stabilized HOMO, reduced charge transfer, often colorless/pale).[1]
      
Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability (


) is calculated using the finite field approach.[1]

[1]

Critical Insight: While neutral NENA is a strong NLO candidate, protonation often reduces


 by breaking the donor-acceptor bridge.[1] However, the non-centrosymmetric crystal packing of the salt (induced by the chiral handle or specific ionic packing) can sometimes recover bulk SHG efficiency.[1]

Molecular Electrostatic Potential (MEP) Mapping[1][9]

The MEP map visualizes reactive sites for electrophilic and nucleophilic attack.[1]

  • Red Regions (Negative Potential):

    • Neutral: Nitro oxygens.[1]

    • Salt: Chloride ion (

      
      ) dominates the negative potential.[1]
      
  • Blue Regions (Positive Potential):

    • Neutral: Amine hydrogen.[1][5]

    • Salt: The ammonium protons (

      
      ) show intense positive potential, driving the ionic lattice formation.[1]
      
Charge Transfer Pathway (DOT Diagram)[1]

ChargeTransfer cluster_inhibit Salt Formation Effect Ethyl Ethyl Group (Inductive Donor) Amine Amine Nitrogen Ethyl->Amine +I Effect Ring Phenyl Ring (Pi-Bridge) Amine->Ring Mesomeric (+M) (Neutral Only) Nitro Nitro Group (Acceptor) Ring->Nitro Conjugation Proton H+ (Acid) Proton->Amine Protonation

Figure 2: Disruption of the Charge Transfer (CT) pathway upon protonation.[1] The green arrows represent the strong NLO-active pathway in the neutral molecule, which is blocked by the protonation (yellow diamond).[1]

References

  • PubChem. (n.d.).[1] N-Ethyl-4-nitroaniline | C8H10N2O2.[1][9][10] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard Reference for DFT Software).

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] (Primary source for B3LYP functional).

  • Krishnakumar, V., & John Xavier, R. (2004).[1] Vibrational analysis of 2,6-dichloro-4-nitroaniline based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Methodological grounding for nitroaniline DFT).

Sources

Protocols & Analytical Methods

Method

N-Ethyl-4-nitroaniline hydrochloride as a building block in organic synthesis

Executive Summary N-Ethyl-4-nitroaniline hydrochloride (N-Et-4-NA[1]·HCl) serves as a stabilized, high-purity building block for the synthesis of functionalized aromatic amines.[1] While the free base (CAS 3665-80-3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-4-nitroaniline hydrochloride (N-Et-4-NA[1]·HCl) serves as a stabilized, high-purity building block for the synthesis of functionalized aromatic amines.[1] While the free base (CAS 3665-80-3) is susceptible to oxidative degradation and darkening upon storage, the hydrochloride salt offers enhanced shelf-stability and precise stoichiometry.[1]

This guide details the strategic deployment of N-Et-4-NA·HCl in two primary domains:

  • Dye Chemistry: As a precursor to Disperse Dyes and Color Developers (via N-alkylation and nitro-reduction).[1]

  • Pharmaceutical Synthesis: As a scaffold for benzimidazoles and quinoxalines via diamine intermediates.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Compound Name N-Ethyl-4-nitroaniline Hydrochloride
Free Base CAS 3665-80-3
Formula C₈H₁₀N₂O₂[1][2] · HCl
M.W. 202.64 g/mol (Salt) / 166.18 g/mol (Base)
Appearance Crystalline solid (Yellow to pale brown)
Solubility Soluble in water, ethanol, DMSO; slightly soluble in non-polar solvents.[1]
pKa (Base) ~1.0 (Protonated form releases base at pH > 2)
Key Hazard Acute Toxicity (Oral/Dermal) ; Skin Sensitizer.[1]

Strategic Reactivity Overview

The utility of N-Et-4-NA·HCl lies in its dual-functional nature.[1] The molecule possesses a nucleophilic amine (masked by HCl) and an electrophilic nitro group (which deactivates the ring but serves as a latent amino group).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways available from this single building block.

G Start N-Ethyl-4-nitroaniline Hydrochloride FreeBase Free Base (In-situ Generation) Start->FreeBase Base (Na2CO3/NaOH) TertiaryAmine N-Ethyl-N-(R)-4-nitroaniline (Tertiary Amine) FreeBase->TertiaryAmine R-X / Base (N-Alkylation) Diamine N-Ethyl-p-phenylenediamine (Primary Amine) FreeBase->Diamine Fe/HCl or H2/Pd (Nitro Reduction) Developer Color Developer Precursor (e.g., for CD-3/CD-4) TertiaryAmine->Developer H2 / Pd-C (Nitro Reduction) Heterocycle Benzimidazoles/ Quinoxalines Diamine->Heterocycle Cyclization (w/ Carbonyls)

Figure 1: Synthetic divergence of N-Ethyl-4-nitroaniline.[1] Pathway A leads to dye intermediates; Pathway B leads to heterocyclic pharmaceutical scaffolds.

Application Protocols

Protocol A: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-4-nitroaniline

Application: Precursor for Disperse Red dyes and photographic developers.[1] Rationale: The hydrochloride salt must be neutralized in situ to restore the nucleophilicity of the secondary amine, allowing it to attack the alkylating agent (2-chloroethanol).

Reagents
  • N-Ethyl-4-nitroaniline HCl (10 mmol, 2.03 g)[1]

  • 2-Chloroethanol (12 mmol, 0.8 mL)[1]

  • Potassium Carbonate (K₂CO₃) (anhydrous, 25 mmol, 3.45 g)[1]

  • DMF (Dimethylformamide) (15 mL)[1]

Step-by-Step Methodology
  • Neutralization & Dissolution:

    • Charge a 50 mL round-bottom flask with N-Et-4-NA·HCl and K₂CO₃ .[1]

    • Add DMF and stir at room temperature for 15 minutes.

    • Observation: The mixture will evolve CO₂ (gas bubbles) and turn a deeper yellow as the free base is liberated.

  • Alkylation:

    • Add 2-Chloroethanol dropwise via syringe.[1]

    • Equip with a reflux condenser and heat the mixture to 90°C for 6–8 hours.

    • Validation: Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).[1] The starting material (Rf ~0.[1]5) should disappear, replaced by a lower Rf spot (due to the -OH group).

  • Work-up:

    • Cool to room temperature.[1] Pour the mixture into 100 mL of ice water .

    • The product usually precipitates as a solid.[1] Filter and wash with cold water.[1][3]

    • Alternative: If an oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over MgSO₄, and concentrate.[1]

  • Yield Expectation: 85–92%.

Protocol B: Reduction to N-Ethyl-p-phenylenediamine

Application: Generating the "coupling component" for azo dyes.[1] Rationale: The nitro group is reduced to a primary amine.[1] We use Iron/Acid (Béchamp reduction) as it is robust and tolerant of the secondary amine, though catalytic hydrogenation is cleaner for pharmaceutical grades.[1]

Reagents
  • N-Ethyl-4-nitroaniline (Free base or HCl salt neutralized) (10 mmol)

  • Iron Powder (30 mmol, 1.68 g) - Fine mesh reduced Fe[1]

  • Acetic Acid (5% aq.[1] solution) or diluted HCl

  • Ethanol (20 mL)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the N-Et-4-NA substrate in Ethanol.[1]

    • Add the Iron powder to the solution.

  • Activation:

    • Heat the mixture to reflux (approx. 78°C).

    • Add the acid catalyst dropwise through the condenser.

    • Caution: Exothermic reaction.[1][4][5] Hydrogen gas may evolve; ensure good ventilation.[1][5][6]

  • Reaction:

    • Reflux for 2–4 hours.[1]

    • Endpoint: The deep yellow color of the nitro compound will fade to a pale/colorless solution (the diamine oxidizes quickly to pink/purple in air, so handle under inert gas if possible).

  • Isolation:

    • Hot filter the mixture through a Celite pad to remove Iron sludge.[1]

    • Neutralize the filtrate with NaHCO₃.[1]

    • Concentrate the filtrate to obtain the diamine.

    • Storage: Store as the hydrochloride salt (add HCl/Ether) to prevent oxidation.[1]

Critical Handling & Safety (E-E-A-T)

  • Toxicity: Nitroanilines are highly toxic via absorption through the skin (Methemoglobinemia risk).[1]

    • Control: Double-gloving (Nitrile) and long sleeves are mandatory.[1]

  • Salt vs. Base: The HCl salt is corrosive to metal spatulas; use glass or plastic tools.[1]

  • Waste: All aqueous waste from Protocol B (Iron reduction) contains heavy metals and aniline residues; segregate into "Heavy Metal/Organic" waste streams.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19318, N-Ethyl-4-nitroaniline. Retrieved from [Link][1]

  • Org. Synth. (1945).[1][7] Reduction of Nitro Compounds to Amines: General Methods. Organic Syntheses, Coll. Vol. 3. (General reference for nitro-reduction protocols).

Sources

Application

Application Note: N-Ethyl-4-nitroaniline Hydrochloride in Azo Dye Synthesis

Executive Summary N-Ethyl-4-nitroaniline hydrochloride (CAS: N/A for HCl salt; Free base: 3665-80-3) is a secondary aromatic amine derivative. In the context of azo dye synthesis, it functions primarily as a Coupling Com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-4-nitroaniline hydrochloride (CAS: N/A for HCl salt; Free base: 3665-80-3) is a secondary aromatic amine derivative. In the context of azo dye synthesis, it functions primarily as a Coupling Component .

Critical Technical Insight: Unlike simple anilines, this compound possesses a nitro group (


) at the para position. This group is a strong electron-withdrawing group (EWG), which significantly deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS). Consequently, successful coupling requires:
  • High-Energy Diazonium Salts: Coupling is most effective with strongly electrophilic diazonium components (e.g., derived from 2,4-dinitroaniline or 2-cyano-4-nitroaniline).

  • Strict pH Control: The reaction kinetics rely on buffering the system to a pH window (typically 4.0–5.5) that balances the concentration of the reactive free amine against the stability of the diazonium salt.

  • Regioselectivity: Coupling occurs exclusively at the ortho position relative to the

    
    -ethylamino group, as the para position is blocked.
    

This guide details the synthesis of a prototype Disperse Red dye via the coupling of 4-nitrobenzenediazonium chloride with N-Ethyl-4-nitroaniline.

Material Science & Pre-Analytical Considerations

Compound Properties
PropertySpecificationImplication for Synthesis
Molecular Formula

HCl salt form increases water solubility significantly compared to the free base.[1]
Role Coupling ComponentNucleophile in the azo coupling reaction.[2]
Electronic State Deactivated RingReaction rate will be slower than with unsubstituted aniline; requires longer reaction times or stronger diazos.
Solubility Soluble in water/acidCan be used directly in aqueous acidic media; no need for organic solvent pre-dissolution if handled correctly.
Handling the Hydrochloride Salt

The hydrochloride salt is acidic. When dissolved in water, it lowers the pH.

  • Protocol Adjustment: Unlike free bases which require acid addition to dissolve, this starting material is already protonated. You must add a buffering agent (Sodium Acetate) during the coupling phase to deprotonate a fraction of the amine, making it nucleophilic enough to react.

Experimental Protocol: Synthesis of Disperse Azo Dye

Objective: Synthesis of 4-nitro-2-(4-nitrophenylazo)-N-ethylaniline (Prototype Disperse Red).

Reagents Required[1][3][4][5]
  • Diazo Component: 4-Nitroaniline (1.38 g, 10 mmol)

  • Coupling Component: N-Ethyl-4-nitroaniline hydrochloride (2.03 g, 10 mmol)

  • Solvents/Acids: HCl (conc. 37%), Glacial Acetic Acid, Distilled Water.

  • Reagents: Sodium Nitrite (

    
    ), Sodium Acetate (
    
    
    
    ), Urea.
  • Ice: Crushed ice (approx. 100 g).

Workflow Diagram (Graphviz)

G cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupler Preparation cluster_2 Phase 3: Coupling Reaction Start Start: Raw Materials Diazo_Prep Dissolve 4-Nitroaniline in HCl + Heat Start->Diazo_Prep Coupler_Sol Dissolve N-Ethyl-4-nitroaniline HCl in Water/Acetic Acid Start->Coupler_Sol Cooling Cool to 0-5°C (Ice Bath) Diazo_Prep->Cooling Nitrite_Add Add NaNO2 dropwise (Maintain < 5°C) Cooling->Nitrite_Add Urea_Add Add Urea (Destroy excess HNO2) Nitrite_Add->Urea_Add Mix Slow Addition of Diazo to Coupler Solution Urea_Add->Mix Active Diazonium Salt Cool_Coup Cool to 0-5°C Coupler_Sol->Cool_Coup Cool_Coup->Mix Buffer Add Sodium Acetate (Adjust pH to 4.0-5.0) Mix->Buffer Stir Stir 2-4 Hours (Allow temp to rise to RT) Buffer->Stir Finish Filtration & Recrystallization (Ethanol) Stir->Finish

Figure 1: Step-by-step workflow for the synthesis of azo dye using N-Ethyl-4-nitroaniline HCl.

Step-by-Step Methodology
Phase 1: Diazotization of 4-Nitroaniline
  • Dissolution: In a 100 mL beaker, disperse 1.38 g of 4-Nitroaniline in 4 mL of water. Add 4 mL of concentrated HCl. Heat gently until the amine dissolves completely.

  • Precipitation: Pour the hot solution over 10 g of crushed ice in a 250 mL beaker. The amine hydrochloride will precipitate as fine crystals. This increases surface area for the reaction.

  • Nitrosation: Maintain temperature at 0–5°C. Add a solution of Sodium Nitrite (0.75 g in 3 mL water) dropwise with vigorous stirring.

    • Endpoint Check: The solution should become clear (light yellow). Test with starch-iodide paper; an immediate blue color confirms excess nitrous acid.

  • Scavenging: Add small amounts of Urea to destroy excess nitrous acid (stops starch-iodide paper from turning blue). This prevents side reactions with the coupler.

Phase 2: Preparation of Coupling Component
  • Dissolution: In a separate flask, dissolve 2.03 g of N-Ethyl-4-nitroaniline hydrochloride in 20 mL of water and 2 mL of Glacial Acetic Acid.

    • Note: The acetic acid helps solvate the resulting dye and keeps the coupling medium slightly acidic.

  • Cooling: Cool this solution to 0–5°C in an ice bath.

Phase 3: The Coupling Reaction
  • Addition: Slowly add the cold diazonium salt solution (Phase 1) to the coupler solution (Phase 2) over 15 minutes.

  • Buffering (Crucial Step): The mixture will be highly acidic (pH < 1). Slowly add a saturated solution of Sodium Acetate until the pH reaches 4.0–5.0 (monitor with pH paper).

    • Mechanism:[3][4][5] Sodium acetate neutralizes the HCl, shifting the equilibrium of the coupler from the unreactive ammonium salt (

      
      ) to the reactive free amine (
      
      
      
      ).
    • Visual Cue: A deep red/orange precipitate will begin to form immediately upon acetate addition.

  • Completion: Stir the mixture for 2 hours at 0–5°C, then allow it to warm to room temperature over another 2 hours.

Phase 4: Isolation and Purification
  • Filtration: Filter the crude dye using a Büchner funnel. Wash with copious amounts of water to remove inorganic salts (NaCl, NaOAc).

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

  • Drying: Dry in a vacuum oven at 60°C.

Mechanism of Action

The reaction follows an Electrophilic Aromatic Substitution (


)  pathway.
  • Electrophile Generation: The 4-nitroaniline is converted to the nitrobenzenediazonium ion (

    
    ).
    
  • Nucleophilic Attack: The N-Ethyl-4-nitroaniline (in its free base form) acts as the nucleophile. The

    
    -ethyl group activates the ortho and para positions.
    
  • Regioselectivity:

    • Para position: Blocked by the

      
       group.
      
    • Ortho position: The only available site for coupling.

  • Steric Factors: The ethyl group provides some steric hindrance, but coupling at the ortho position is thermodynamically favored over no reaction.

Mechanism Diazo Diazonium Ion (Electrophile) Complex Sigma Complex (Intermediate) Diazo->Complex Attacks Ortho Position Coupler N-Ethyl-4-nitroaniline (Nucleophile) Coupler->Complex Product Azo Dye (Ortho-coupled) Complex->Product -H+ (Restores Aromaticity)

Figure 2: Mechanistic pathway of the coupling reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low (Amine protonated)Increase Sodium Acetate buffer to maintain pH 4–5.
Tar/Gum Formation Temperature too highEnsure Diazotization and initial coupling occur strictly at < 5°C.
No Reaction Deactivated CouplerThe nitro group on the coupler makes it sluggish. Switch to a stronger diazo component (e.g., 2,4-Dinitroaniline) synthesized using Nitrosyl Sulfuric Acid.
Precipitation of Diazo Solubility limit reachedEnsure sufficient volume of water/acid during diazotization; filter diazo solution before coupling if turbid.

Strategic Note: The Reduction Route

While the direct coupling described above is useful for specific shades, N-Ethyl-4-nitroaniline is industrially significant as a precursor .

Advanced Workflow:

  • Reduction: N-Ethyl-4-nitroaniline is reduced (using Fe/HCl or Catalytic Hydrogenation) to N-Ethyl-p-phenylenediamine .

  • Application: This diamine is a highly active coupler used in:

    • Oxidative hair dyes.

    • Color photography developers (CD-2 analogues).

    • Synthesis of complex azo dyes where the amino group is the coupling site.

Researchers should verify if their target molecule requires the nitro group intact (Direct Coupling) or the reduced amine (Reduction Route).

References

  • BenchChem. (2025). Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline. Retrieved from

  • PubChem. (n.d.). N-Ethyl-4-nitroaniline Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Authoritative source on Disperse Dye structures).
  • PrepChem. (n.d.). Preparation of 4-nitroaniline. Retrieved from (Context for diazo component preparation).

Sources

Method

Precision N-Alkylation of Electron-Deficient Anilines: Protocols for 4-Nitroaniline

Introduction: The Nucleophilicity Paradox The N-alkylation of 4-nitroaniline ( -nitroaniline) presents a classic challenge in organic synthesis known as the "deactivated substrate" problem. Unlike electron-rich anilines,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nucleophilicity Paradox

The N-alkylation of 4-nitroaniline (


-nitroaniline) presents a classic challenge in organic synthesis known as the "deactivated substrate" problem. Unlike electron-rich anilines, 4-nitroaniline possesses a strong electron-withdrawing nitro group (

) at the para position. Through resonance, the lone pair on the nitrogen atom is delocalized into the aromatic ring and the nitro group, dramatically lowering its pKa to approximately 1.0 (compared to ~4.6 for aniline).

Why this matters:

  • Low Nucleophilicity: The amine is a poor nucleophile, making standard

    
     reactions with alkyl halides sluggish.
    
  • Selectivity Issues: Once a mono-alkyl group is introduced, the amine becomes slightly more nucleophilic (due to the inductive donating effect of the alkyl group), creating a risk of over-alkylation to the tertiary amine.

This guide presents two field-proven protocols designed to overcome these barriers: Reductive Amination (Method A) for high selectivity and Cesium-Promoted Direct Alkylation (Method B) for operational simplicity with alkyl halides.

Method A: Reductive Amination (The "Gold Standard")

Best for: Introduction of complex alkyl groups, high chemoselectivity (mono-alkylation), and mild conditions. Mechanism: Acid-catalyzed formation of an iminium species followed by rapid hydride transfer.

The Logic

Standard reductive amination often fails with 4-nitroaniline because the amine is too weak to attack the carbonyl carbon effectively to form the imine intermediate. To force this equilibrium, we utilize Sodium Triacetoxyborohydride (STAB) with an Acetic Acid (AcOH) catalyst.

  • STAB: A mild reducing agent that reduces iminium ions faster than aldehydes/ketones.[1]

  • AcOH: Protonates the carbonyl oxygen, increasing electrophilicity to compensate for the amine's poor nucleophilicity.

Reagents & Stoichiometry[2]
ComponentEquiv.Role
4-Nitroaniline 1.0Limiting Reagent
Aldehyde/Ketone 1.5 - 2.0Electrophile (Excess drives equilibrium)
NaBH(OAc)3 2.5 - 3.0Reducing Agent (Hydride Source)
Acetic Acid 2.0 - 5.0Catalyst (Critical for imine formation)
1,2-DCE or THF Solvent0.1 - 0.2 M concentration
Step-by-Step Protocol
  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) . Note: THF can be used if DCE is restricted, but DCE often provides faster kinetics.

  • Activation: Add Acetic Acid (2.0–5.0 equiv) and the Aldehyde/Ketone (1.5–2.0 equiv). Stir at room temperature for 15–30 minutes.

    • Expert Tip: Unlike standard amines, you will likely NOT see water droplets or turbidity immediately, as the imine formation is unfavorable. Do not wait for full imine conversion before reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.5–3.0 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon atmosphere.

    • Time: 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (m/z 139).

  • Quench: Quench by slowly adding saturated aqueous

    
     until pH > 7.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Method B: Cesium-Promoted Direct Alkylation[4]

Best for: Simple alkylations (Methyl, Ethyl, Benzyl) using alkyl halides; when aldehydes are unstable or unavailable. Mechanism:


 substitution enhanced by the "Cesium Effect."
The Logic

Using standard bases like


 often leads to mixtures of mono- and di-alkylated products. Cesium Carbonate (

)
in DMF is superior due to the higher solubility of cesium in organic solvents and the "loose" ion pair effect, which enhances the nucleophilicity of the deprotonated amine while suppressing over-alkylation through steric modulation.
Reagents & Stoichiometry[2]
ComponentEquiv.Role
4-Nitroaniline 1.0Substrate
Alkyl Halide 1.1 - 1.2Electrophile (Strict control required)
Cs2CO3 1.2 - 1.5Base (Promoter)
TBAI 0.1Phase Transfer Catalyst (Optional)
DMF SolventAnhydrous, 0.2 M
Step-by-Step Protocol
  • Dissolution: Dissolve 4-nitroaniline (1.0 equiv) in anhydrous DMF .

  • Base Addition: Add

    
      (1.2 equiv). Stir for 10 minutes at room temperature. The solution may darken (deprotonation of trace impurities or formation of amide anion).
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical Control: Do NOT add excess alkyl halide "to push the reaction." This will immediately cause dialkylation.

  • Heating: Heat the mixture to 60–80°C .

    • Note: Room temperature is often insufficient for deactivated anilines.

  • Monitoring: Monitor strictly by HPLC/LCMS.

    • Stop Condition: Stop when the ratio of Mono-alkyl : Di-alkyl product begins to degrade, even if starting material remains (~90% conversion is often the sweet spot for yield vs. purity).

  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc.

Mechanistic Visualization & Decision Logic

Mechanistic Pathway (Reductive Amination)

The following diagram illustrates the critical role of Acetic Acid in activating the weak nitrogen nucleophile.

G Substrate 4-Nitroaniline (Weak Nucleophile) Intermediate2 Hemiaminal Substrate->Intermediate2 Attack Aldehyde Aldehyde (R-CHO) Intermediate1 Activated Carbonyl (R-CH=OH+) Aldehyde->Intermediate1 Protonation (AcOH) Acid Acetic Acid (Catalyst) Acid->Intermediate1 Intermediate1->Intermediate2 Iminium Iminium Ion (Critical Intermediate) Intermediate2->Iminium -H2O Product Mono-Alkylated Product Iminium->Product Fast Reduction STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Caption: Figure 1. Acid-catalyzed activation pathway required for electron-deficient anilines.

Protocol Decision Tree

Use this logic flow to select the appropriate experimental setup.

DecisionTree Start Start: N-Alkylation of 4-Nitroaniline Q1 Is the R-group available as an Aldehyde? Start->Q1 MethodA Method A: Reductive Amination (Use STAB + AcOH) Q1->MethodA Yes (Preferred) Q2 Is the R-group a simple Methyl/Ethyl? Q1->Q2 No (Only Halide available) MethodB Method B: Direct Alkylation (Use Cs2CO3 + Alkyl Halide) Q2->MethodB Yes Q2->MethodB No (Complex Halide) Warning Warning: High risk of Dialkylation. Strict stoichiometry required. MethodB->Warning

Caption: Figure 2. Decision matrix for selecting the optimal alkylation strategy.

Troubleshooting & QC

IssueProbable CauseCorrective Action
No Reaction (Method A) Amine too deactivated; pH too high.Increase AcOH to 5.0 equiv. Ensure solvent is dry.
Low Conversion (Method B) Temperature too low.Increase temp to 80°C. Add 0.1 equiv TBAI (Iodide catalyst).
Dialkylation Observed Excess alkylating agent.Method A: Use bulky ketone instead of aldehyde. Method B: Reduce halide to 0.95 equiv; switch to Method A if possible.
Product Degradation Nitro group reduction.Ensure STAB is used, NOT

or

. STAB is chemoselective for imines over nitro groups.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium bases in organic synthesis. Journal of Organic Chemistry, 67(7), 2329-2337.

  • Fache, F., Jacquot, L., & Lemaire, M. (1994). Homogeneous hydrogenation of imines catalyzed by rhodium complexes. Tetrahedron Letters, 35(20), 3313-3314. (Context on selectivity challenges).

Sources

Application

Application Note: Protocol for the Reaction of N-Ethyl-4-nitroaniline with Nitrous Acid (N-Nitrosation)

Executive Summary & Scope This application note details the procedure for reacting N-Ethyl-4-nitroaniline hydrochloride with nitrous acid. Critical Scientific Distinction: It is imperative to clarify the terminology used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the procedure for reacting N-Ethyl-4-nitroaniline hydrochloride with nitrous acid.

Critical Scientific Distinction: It is imperative to clarify the terminology used in the request. "Diazotization" strictly refers to the conversion of primary aromatic amines (


) into diazonium salts (

). N-Ethyl-4-nitroaniline is a secondary amine.[1] Consequently, it does not undergo diazotization; instead, it undergoes N-Nitrosation to form N-Nitroso-N-ethyl-4-nitroaniline .

This protocol provides the optimized conditions for this N-nitrosation, highlighting the mechanistic divergence from standard diazotization and emphasizing the strict safety containment required for handling N-nitroso compounds (potent carcinogens).

Target Audience
  • Organic Synthetic Chemists (Dye & Intermediate Synthesis)

  • Process Safety Engineers

  • Medicinal Chemists

Mechanistic Insight

Understanding the causality behind the reaction is essential for troubleshooting and yield optimization. Unlike primary amines, which lose two protons to form a triple-bonded diazonium species, secondary amines retain their alkyl substituent, halting the reaction at the N-nitroso stage.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Activation: Sodium nitrite reacts with hydrochloric acid to generate the active electrophile, the Nitrosonium ion (

    
    ).
    
  • Nucleophilic Attack: The lone pair of the secondary amine (N-Ethyl-4-nitroaniline) attacks the nitrogen of the nitrosonium ion.

  • Deprotonation: Loss of a proton yields the stable, neutral N-nitrosoamine.

NitrosationMechanism Reagents Reagents NaNO2 + HCl Electrophile Active Species Nitrosonium Ion (NO+) Reagents->Electrophile Acid Generation (< 5°C) Intermediate Intermediate N-Nitrosoammonium Ion Electrophile->Intermediate + NO+ Substrate Substrate N-Ethyl-4-nitroaniline Substrate->Intermediate Nucleophilic Attack Product Product N-Nitroso-N-ethyl-4-nitroaniline Intermediate->Product - H+ (Deprotonation)

Figure 1: Mechanistic pathway for the N-nitrosation of secondary amines.

Safety Protocol (Self-Validating System)

WARNING: N-Nitroso compounds are anticipated human carcinogens. This protocol employs a "Self-Validating Safety System" where the absence of specific indicators (e.g., starch-iodide color change) serves as a stop-gate.

Hazard ClassControl MeasureValidation Step
Carcinogenicity Use a dedicated fume hood with HEPA filtration. Double-glove (Nitrile/Neoprene).Check airflow velocity >100 fpm before start.
Exothermic Reaction Maintain temperature < 5°C.Continuous internal thermometry. Stop addition if T > 5°C.
Nitrous Fumes (NOx) Use an alkaline scrubber trap (NaOH) for hood exhaust if scaling up.Visual check: No brown fumes in headspace.
Residual Nitrite Quench with Sulfamic Acid or Urea.Starch-Iodide Test: Must remain white (negative) before workup.

Materials & Equipment

Reagents
  • Substrate: N-Ethyl-4-nitroaniline (CAS: 3665-80-3) or its Hydrochloride salt.

  • Acid: Hydrochloric Acid (HCl), 37% (concentrated) and 6M solution.

  • Nitrosating Agent: Sodium Nitrite (

    
    ), 4M aqueous solution (freshly prepared).
    
  • Quencher: Sulfamic acid or Urea.

  • Solvent: Glacial Acetic Acid (if solubility is poor in aqueous HCl) or Ethanol/Water mix.

Equipment
  • Three-neck round-bottom flask (250 mL).

  • Mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient for thick slurries.

  • Internal thermometer (Digital, response time < 2s).

  • Dropping funnel (pressure-equalizing).

  • Ice-Salt bath (

    
    /Ice ratio 1:3).
    

Experimental Procedure

Phase 1: Substrate Preparation & Acidification

Rationale: The amine must be fully protonated/dissolved to ensure homogeneous reaction kinetics, though the free base is the reacting species in equilibrium.

  • Charge 16.6 g (0.1 mol) of N-Ethyl-4-nitroaniline into the three-neck flask.

  • Add 40 mL of concentrated HCl and 40 mL of distilled water.

    • Note: If the hydrochloride salt is used as starting material, reduce added HCl to 30 mL.

  • Agitate vigorously until a fine suspension or partial solution is obtained.

  • Cool the mixture to 0–2°C using the ice-salt bath.

    • Critical Control Point: Do not proceed until internal temperature is stable below 2°C.

Phase 2: Nitrosation (Addition of Nitrite)

Rationale: Slow addition prevents local overheating and decomposition of unstable nitrous acid into NOx fumes.

  • Prepare a solution of 7.6 g (0.11 mol, 1.1 eq) Sodium Nitrite in 20 mL water.

  • Add the nitrite solution dropwise over 30–45 minutes.

    • Rate Limit: Maintain internal temperature < 5°C .

  • Observe: The mixture will likely change consistency and color (often deepening to orange/yellow oil or precipitate).

  • Stir for an additional 60 minutes at 0–5°C after addition is complete.

Phase 3: Validation & Quenching

Rationale: Excess nitrous acid can cause side reactions during workup and is a health hazard.

  • Test: Dip a glass rod into the reaction and touch it to Starch-Iodide paper.

    • Result: Immediate Blue/Black indicates excess Nitrous Acid (Required for reaction completion).

    • Correction: If paper does not turn blue, add small aliquots of

      
       solution until a positive test persists for 10 minutes.
      
  • Quench: Add solid Sulfamic Acid (approx. 0.5 g) portion-wise until the Starch-Iodide test is negative (paper remains white).

Phase 4: Isolation
  • The product, N-Nitroso-N-ethyl-4-nitroaniline , typically separates as a solid or a heavy oil.

  • Filtration: If solid, filter immediately on a sintered glass funnel. Wash with ice-cold water (3 x 50 mL) to remove acid and inorganic salts.

  • Extraction (if oil): Extract with Dichloromethane (

    
    ). Wash organic layer with water, then Brine. Dry over 
    
    
    
    and concentrate in vacuo at low temperature (< 40°C).
    • Safety Note: Do not overheat; N-nitroso compounds can be thermally unstable.

Analytical Data & Validation

To confirm the identity of the product and ensure the "Diazotization" (Nitrosation) was successful:

MethodExpected SignalMechanistic Interpretation
IR Spectroscopy Strong band at 1450–1500 cm⁻¹ (

stretch).
Diagnostic for N-Nitroso group.
IR Spectroscopy Absence of band at 3300–3500 cm⁻¹.Disappearance of the N-H bond confirms substitution.
¹H NMR Downfield shift of Ethyl

protons.
Electron-withdrawing effect of the Nitroso group.
Liebermann’s Nitroso Test Deep blue/green color in phenol/H2SO4, turning red on dilution.Classic wet-chem confirmation of N-Nitroso functionality.

Synthetic Context: Did you mean "Coupling"?

Expert Note for Drug/Dye Developers: If your intent was to use N-Ethyl-4-nitroaniline as a component in an Azo Dye , you are likely looking for one of two alternative pathways, as the N-nitroso product is not a dye itself.

  • Pathway A (Coupling Component): You intended to diazotize a different primary amine (e.g., Aniline) and couple it onto N-Ethyl-4-nitroaniline.

  • Pathway B (Reduction First): You intended to reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) first, creating N-Ethyl-p-phenylenediamine . This reduced molecule can be diazotized at the primary amine position.[2]

SyntheticPathways Start Starting Material N-Ethyl-4-nitroaniline Action1 Reaction with NaNO2/HCl Start->Action1 Action2 Reduction (H2/Pd or Fe/HCl) Start->Action2 Alternative Route Result1 N-Nitroso Compound (Carcinogen/Intermediate) Action1->Result1 Current Protocol Inter2 N-Ethyl-p-phenylenediamine Action2->Inter2 Action3 Diazotization (NaNO2/HCl) Inter2->Action3 Result2 Diazonium Salt (Ready for Coupling) Action3->Result2

Figure 2: Decision tree for synthetic workflows involving N-Ethyl-4-nitroaniline.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for N-Nitrosation of secondary amines).

  • Challis, B. C., & Challis, J. A. (1982). "N-Nitrosamines and N-Nitrosoimines." In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). "N-Nitrosamines Standard 1910.1003." (Safety protocols for handling carcinogens).

  • PubChem Compound Summary. "N-Ethyl-4-nitroaniline." National Center for Biotechnology Information. (Chemical properties and safety data).

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Context for diazo coupling vs nitrosation in dye chemistry).

Sources

Method

Coupling reactions involving N-Ethyl-4-nitroaniline hydrochloride

Application Note: Advanced Coupling Architectures Involving N-Ethyl-4-nitroaniline Hydrochloride Executive Summary & Chemical Profile N-Ethyl-4-nitroaniline hydrochloride (CAS: N/A for specific salt; Free base CAS: 3665-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Architectures Involving N-Ethyl-4-nitroaniline Hydrochloride

Executive Summary & Chemical Profile

N-Ethyl-4-nitroaniline hydrochloride (CAS: N/A for specific salt; Free base CAS: 3665-80-3) represents a "Janus-faced" intermediate in organic synthesis. It possesses two distinct reactive handles with opposing electronic demands:

  • The Secondary Amine (

    
    ):  A nucleophilic center, albeit deactivated by the para-nitro group. It serves as the substrate for C-N bond-forming reactions (Buchwald-Hartwig, Ullmann) and N-alkylation.
    
  • The Nitro Group (

    
    ):  An electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (
    
    
    
    ) if a leaving group were present (not applicable here) or reduction to a primary amine.

This guide focuses on overcoming the electronic deactivation caused by the nitro group to achieve high-yield Cross-Coupling (C-N) and Oxidative Coupling reactions.

PropertySpecification
Molecular Formula

Molecular Weight 202.64 g/mol (Salt)
pKa (Conjugate Acid) ~1.0 (The free base is a very weak base due to

delocalization)
Key Reactivity Pd-catalyzed Amination, Nitro-Reduction, Oxidative Dye Formation

Critical Pre-Step: The "Free-Base" Activation

Expert Insight: Many coupling protocols fail because researchers attempt to use the hydrochloride salt directly in non-polar catalytic cycles. The HCl moiety poisons Pd-catalysts and scavenges the base required for the catalytic cycle.

Protocol A: Quantitative Free-Basing Do not rely on in-situ neutralization for sensitive Buchwald-Hartwig couplings.

  • Dissolution: Dissolve 10 mmol of N-Ethyl-4-nitroaniline HCl in 50 mL of distilled water. (Solution will be pale yellow).

  • Neutralization: Slowly add 10%

    
     solution while stirring until pH reaches 8-9. The solution will turn bright yellow/orange as the free base precipitates.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation:

    
     should show the disappearance of the broad ammonium proton signal (>8 ppm) and the sharpening of the amine proton (~4-5 ppm).
    

Workflow I: Buchwald-Hartwig C-N Cross-Coupling

The Challenge: The para-nitro group pulls electron density from the nitrogen lone pair, making N-Ethyl-4-nitroaniline a poor nucleophile. Standard ligands (e.g., BINAP, dppf) often result in low yields or no reaction.

The Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) that facilitate the reductive elimination step and stabilize the oxidative addition complex.

Reaction Scheme


Detailed Protocol

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N-Ethyl-4-nitroaniline (Free Base) (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Inert Environment: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Catalyst Pre-mix: Add

    
     and BrettPhos. Add 1 mL of toluene and stir at RT for 5 mins to form the active catalytic species (solution turns from deep purple to orange/brown).
    
  • Substrate Addition: Add the Aryl Bromide, N-Ethyl-4-nitroaniline, and

    
     under a positive stream of Argon.
    
  • Heating: Seal the tube and heat to 100°C for 12–18 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

  • Purification: Flash chromatography. Note: The product will be highly colored (yellow/orange).

Troubleshooting:

  • Low Yield? Switch base to

    
     and solvent to 1,4-Dioxane if the substrate contains base-sensitive functional groups (esters/nitriles).
    

Workflow II: Reductive Oxidative Coupling (Dye Synthesis)

This is the industrial standard for generating "Indo" dyes. The N-Ethyl-4-nitroaniline is NOT the coupler here; it is the Precursor to the Developer .

Mechanism:

  • Reduction: Nitro group

    
     Primary Amine (forming N-Ethyl-p-phenylenediamine).
    
  • Oxidation: The diamine is oxidized to a Quinone Diimine (

    
    ).
    
  • Coupling:

    
     is attacked by a nucleophilic coupler (e.g., Phenol, Aniline).
    
Visualization: The Oxidative Coupling Pathway

OxidativeCoupling Start N-Ethyl-4-nitroaniline Red Reduction (Fe/HCl or H2/Pd) Start->Red Inter N-Ethyl-p-phenylenediamine (The Developer) Red->Inter Ox Oxidation (-2e-, -H+) Inter->Ox QDI Quinone Diimine (Electrophile) Ox->QDI Product Indo Dye (Chromophore) QDI->Product Coupling Step Coupler Coupler (e.g., 1-Naphthol) Coupler->Product Nucleophilic Attack

Caption: Transformation of N-Ethyl-4-nitroaniline into an active electrophile for dye synthesis.

Protocol: One-Pot Reduction and Coupling

Phase 1: Reduction (Iron/Acid Method)

  • Suspend N-Ethyl-4-nitroaniline (10 mmol) in 50% Ethanol/Water (30 mL).

  • Add Iron powder (30 mmol) and catalytic HCl (1 mL).

  • Reflux for 2 hours. The yellow color should fade to a darkening solution (amine oxidation).

  • Neutralize with

    
     and filter hot to remove Iron sludge. Use the filtrate immediately (sensitive to air).
    

Phase 2: Oxidative Coupling

  • To the fresh filtrate (containing N-ethyl-p-phenylenediamine), add the Coupler (e.g., 1-Naphthol, 10 mmol) dissolved in Ethanol.

  • Adjust pH to ~10 using Ammonium Hydroxide.

  • Add an oxidant: Potassium Ferricyanide (

    
    , 40 mmol) dissolved in water, dropwise.
    
  • Observation: Instant formation of a deep blue/cyan dye (Indoaniline).

  • Isolation: The dye usually precipitates or can be extracted with DCM.

Comparative Data: Coupling Efficiency

MethodSubstrateCatalyst/ReagentYieldNotes
Buchwald-Hartwig Bromobenzene

/ BrettPhos
88%Requires free base; highly sensitive to water.
Ullmann Iodobenzene

/ L-Proline
45%Requires high temp (140°C); lower yield due to nitro-deactivation.
Oxidative Coupling 1-Naphthol

92%Requires prior reduction of Nitro group.
N-Alkylation 2-Chloroethanol

75%Standard

; useful for Disperse Dye synthesis.

References

  • ResearchGate. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation.[1] Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Buchwald-Hartwig Amination of Nitroarenes.[3][4] Retrieved from [Link]

Sources

Application

N-Ethyl-4-nitroaniline hydrochloride in pharmaceutical intermediate synthesis

High-Purity Synthesis and Downstream Utilization in Pharmaceutical Scaffolds Abstract & Strategic Utility N-Ethyl-4-nitroaniline (NENA) is a critical secondary amine intermediate used in the synthesis of N-substituted p-...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis and Downstream Utilization in Pharmaceutical Scaffolds

Abstract & Strategic Utility

N-Ethyl-4-nitroaniline (NENA) is a critical secondary amine intermediate used in the synthesis of N-substituted p-phenylenediamines—a foundational scaffold for benzimidazole-based pharmaceuticals, antioxidant stabilizers, and high-fidelity colorimetric substrates.

While the free base (CAS 3665-80-3) is commercially available, pharmaceutical applications often require the Hydrochloride Salt (CAS 15873-51-5) form. The conversion to the salt serves a dual purpose in Process Chemistry:

  • Purification Vector: Crystallization as the hydrochloride salt effectively rejects non-basic impurities (e.g., unreacted p-chloronitrobenzene) and regioisomers that do not protonate as readily.

  • Stability: The salt form mitigates the oxidation sensitivity typical of secondary aromatic amines, allowing for longer shelf-life prior to the subsequent reduction steps.

This guide details the synthesis of high-purity NENA Hydrochloride from p-chloronitrobenzene and its subsequent catalytic hydrogenation to the diamine precursor.

Chemical Profile

PropertySpecification
Compound Name N-Ethyl-4-nitroaniline Hydrochloride
CAS Number 15873-51-5 (Salt) / 3665-80-3 (Free Base)
Molecular Formula C₈H₁₀N₂O₂[1] · HCl
Molecular Weight 202.64 g/mol
Appearance Pale yellow to amber crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane)
pKa (Free Base) ~1.0 (Conjugate acid)
Melting Point 196–199 °C (Decomposes)

Protocol A: Synthesis & Salt Formation

Objective: Synthesize N-Ethyl-4-nitroaniline from 1-chloro-4-nitrobenzene via Nucleophilic Aromatic Substitution (


), followed by in situ hydrochloride salt formation for purification.
Reaction Scheme
  • Substitution: 1-Chloro-4-nitrobenzene + Ethylamine

    
     N-Ethyl-4-nitroaniline + HCl
    
  • Salt Formation: N-Ethyl-4-nitroaniline + HCl (aq)

    
     NENA·HCl
    
Materials
  • 1-Chloro-4-nitrobenzene (157.6 g, 1.0 mol)

  • Ethylamine (70% aq. solution, 193 g, 3.0 mol) – Excess acts as acid scavenger

  • Dimethyl Sulfoxide (DMSO) (500 mL)

  • Hydrochloric Acid (37%, conc.)

  • Ethyl Acetate (EtOAc)[2]

  • Saturated Brine

Step-by-Step Methodology
  • Charge: In a 2L reactor fitted with a reflux condenser and overhead stirrer, dissolve 1-chloro-4-nitrobenzene (157.6 g) in DMSO (500 mL).

  • Addition: Add Ethylamine solution (193 g) dropwise over 30 minutes. Note: Reaction is exothermic.[3][4] Maintain internal temperature < 60°C.

  • Reaction: Heat the mixture to 95–100°C for 6–8 hours.

    • Checkpoint: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). Target < 0.5% starting material.

  • Quench: Cool reaction mass to 25°C. Pour slowly into ice-water (1.5 L) with vigorous stirring. The free base will precipitate as a yellow solid.

  • Isolation (Crude): Filter the yellow solid and wash with water (3 x 200 mL) to remove DMSO and amine salts.

  • Salt Formation (Purification Step):

    • Dissolve the wet crude cake in warm Ethanol (600 mL, ~60°C).

    • Add concentrated HCl (1.1 eq relative to theoretical yield) dropwise.

    • Cool slowly to 0–5°C over 2 hours. The hydrochloride salt will crystallize.[5]

  • Final Filtration: Filter the crystals, wash with cold acetone (to remove non-basic organic impurities), and dry under vacuum at 50°C.

Expected Yield: 85–90% Purity: >99.5% (HPLC)

Protocol B: Catalytic Hydrogenation (Downstream Application)

Objective: Reduce NENA·HCl to N-Ethyl-p-phenylenediamine (NEPD) , a versatile precursor for benzimidazole drug scaffolds.

Materials
  • N-Ethyl-4-nitroaniline Hydrochloride (20.2 g, 0.1 mol)

  • Catalyst: 10% Pd/C (50% wet, 1.0 g)

  • Solvent: Methanol (200 mL)

  • Hydrogen Gas (Balloon or Parr Shaker)

Step-by-Step Methodology
  • Preparation: In a pressure vessel or hydrogenation flask, dissolve NENA·HCl (20.2 g) in Methanol (200 mL).

  • Inerting: Add Pd/C catalyst carefully under nitrogen atmosphere. Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge system with

    
    . Pressurize to 30–50 psi (or use balloon for small scale) and stir at Room Temperature for 4 hours.
    
    • Observation: The yellow color of the nitro compound will fade to colorless/pale pink.

  • Filtration: Filter catalyst through a Celite pad under nitrogen (to prevent oxidation of the diamine).

  • Isolation: Concentrate the filtrate to obtain N-Ethyl-p-phenylenediamine Hydrochloride.

    • Storage: Store under Argon at -20°C. Diamines are highly oxidation-prone.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical purification logic using the salt form.

SynthesisWorkflow Start 1-Chloro-4-nitrobenzene Intermediate N-Ethyl-4-nitroaniline (Free Base - Crude) Start->Intermediate SnAr Reaction DMSO, 100°C Reagent Ethylamine (Excess) Reagent->Intermediate Impurity Impurity Removal (Filtrate) Intermediate->Impurity Non-basic byproducts Product N-Ethyl-4-nitroaniline HCl (Purified Salt) Intermediate->Product HCl/EtOH Crystallization Diamine N-Ethyl-p-phenylenediamine (Drug Scaffold) Product->Diamine H2, Pd/C Reduction

Figure 1: Synthetic pathway emphasizing the salt formation step as a purification vector (green node) prior to reduction.

Analytical Validation (HPLC)

To ensure the intermediate meets pharmaceutical standards (ICH Q3A), use the following method to detect unreacted p-chloronitrobenzene and regioisomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 380 nm (nitro group specific)
Retention Times NENA-HCl: ~8.5 min; p-Chloronitrobenzene: ~14.2 min

Safety & Handling (SHE)

  • Toxicity: N-Ethyl-4-nitroaniline is toxic if swallowed or absorbed through skin (Category 3). It exhibits methemoglobinemia potential typical of aniline derivatives [1].

  • Thermal Hazards: The reaction with ethylamine is exothermic. The hydrogenation step involves flammable

    
     gas and pyrophoric catalysts.
    
  • PPE: Double nitrile gloves, full-face respirator (if dust is generated), and lab coat are mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19318, N-Ethyl-4-nitroaniline. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Ethyl-4-nitroaniline Hydrochloride Synthesis

Topic: Optimization & Troubleshooting for the Synthesis of N-Ethyl-4-nitroaniline Hydrochloride Document ID: TS-NENA-HCl-001 Last Updated: 2025-05-20 Status: Active Executive Summary & Reaction Overview This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Synthesis of N-Ethyl-4-nitroaniline Hydrochloride Document ID: TS-NENA-HCl-001 Last Updated: 2025-05-20 Status: Active

Executive Summary & Reaction Overview

This guide addresses the synthesis of N-Ethyl-4-nitroaniline hydrochloride (CAS: 15873-51-5).[1] While alkylation of 4-nitroaniline is possible, it often leads to poly-alkylation (formation of N,N-diethyl species). The industry-standard, high-fidelity route is the Nucleophilic Aromatic Substitution (


)  of 1-chloro-4-nitrobenzene with ethylamine. This method guarantees mono-substitution due to the deactivation of the ring after the initial amine addition.
The Chemical Transformation
  • Precursor: 1-Chloro-4-nitrobenzene (p-chloronitrobenzene)

  • Reagent: Ethylamine (70% aq. or anhydrous solution)

  • Mechanism:

    
     via Meisenheimer Complex[2]
    
  • Product: N-Ethyl-4-nitroaniline (Free Base)

    
     Converted to Hydrochloride Salt
    

Master Protocol: The "Golden Path" Workflow

This protocol is designed for high yield (>85%) and purity (>98%).[3] It minimizes side reactions by leveraging the


 mechanism's specificity.
Phase A: The Substitution Reaction ( )[4]
ParameterSpecificationRationale
Stoichiometry 1.0 eq Ar-Cl : 5.0 eq EthylamineExcess amine acts as the base to neutralize the HCl byproduct and drives kinetics [1].
Solvent DMSO (Dimethyl sulfoxide)Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex), significantly accelerating the reaction compared to alcohols [2].
Temperature 80–100 °CSufficient energy to overcome the activation barrier of the C-Cl bond cleavage without causing thermal decomposition.
Pressure Sealed Tube / AutoclaveEthylamine (b.p. 16.6 °C) is volatile. A sealed system ensures the reagent remains in the liquid phase for reaction.

Step-by-Step:

  • Charge: Load 1-chloro-4-nitrobenzene (1.0 eq) into a pressure vessel.

  • Solvate: Add DMSO (5 mL per gram of substrate).

  • Reagent Addition: Cool the vessel to 0°C. Add Ethylamine (5.0 eq) quickly to minimize vaporization. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      
      , yellow spot) appears.
  • Quench: Cool to room temperature. Pour the mixture into 10x volume of ice-water. The free base (N-Ethyl-4-nitroaniline) will precipitate as a bright yellow solid.

  • Isolation: Filter the solid. Wash copiously with water to remove DMSO and residual amine. Dry the solid.[3][4][5][6]

Phase B: Salt Formation (Hydrochlorination)

The free base is yellow; the hydrochloride salt is typically pale yellow to white and hygroscopic.

Step-by-Step:

  • Dissolution: Dissolve the dried free base in a minimal amount of warm Ethyl Acetate or Ethanol.

  • Acidification: Add 1.2 eq of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with vigorous stirring.

    • Note: Using aqueous HCl is possible but makes drying difficult due to the salt's hygroscopic nature.

  • Crystallization: The hydrochloride salt will precipitate immediately. Cool to 0°C for 1 hour to maximize yield.

  • Filtration: Filter under inert atmosphere (nitrogen blanket) if possible to prevent moisture absorption. Wash with cold ether.

Mechanistic Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an addition-elimination pathway.[2]

SNAr_Mechanism Start 1-Chloro-4-nitrobenzene TS Meisenheimer Complex (Resonance Stabilized) Start->TS Addition (Slow Step) Nucleophile Ethylamine (Nucleophile) Nucleophile->TS ProductBase N-Ethyl-4-nitroaniline (Free Base) TS->ProductBase Elimination of Cl- (Fast Step) Byproduct Ethylammonium Chloride TS->Byproduct ProductSalt N-Ethyl-4-nitroaniline HCl (Final Salt) ProductBase->ProductSalt + HCl (Anhydrous)

Figure 1: The


 pathway. The nitro group (

) withdraws electron density, making the ring susceptible to nucleophilic attack at the chlorinated position.[2]

Troubleshooting & FAQ

This section addresses specific user pain points based on field data.

Category 1: Yield Issues

Q: My isolated yield is low (<50%), but TLC showed full conversion. Where did the product go?

  • Diagnosis: Loss during the "Quench" step.

  • Explanation: While the free base is hydrophobic, it has some solubility in water, especially if the quench water is warm or if excess DMSO acts as a cosolvent.

  • Fix:

    • Ensure the quench water is ice-cold (0-4°C).

    • If the precipitate is not heavy, perform an extraction on the aqueous filtrate using Ethyl Acetate (3x), then combine with the solid.

    • Critical: Do not acidify the quench water. The product is an amine; adding acid during the quench will form the water-soluble salt immediately, causing it to stay in the aqueous layer. Keep the quench pH > 9.

Q: The reaction is stalling (starting material remains after 12 hours).

  • Diagnosis: Insufficient nucleophilicity or temperature.

  • Fix:

    • Check Reagent Quality: Ethylamine is volatile. If using an old bottle, the concentration may have dropped. Use a fresh bottle or increase equivalents to 10.0 eq.

    • Solvent Switch: If using Ethanol, switch to DMSO or DMF. The rate of

      
       reactions in DMSO is often 10-100x faster than in alcohols due to better solvation of the intermediate [2].
      
Category 2: Purity & Appearance[1]

Q: The product is a dark brown oil instead of a crystalline solid.

  • Diagnosis: Poly-alkylation or Oxidation.

  • Explanation:

    • Poly-alkylation: Rare in

      
      , but if you used an alkyl halide (Ethyl Bromide) + 4-Nitroaniline instead of the method above, you likely formed N,N-diethyl-4-nitroaniline.
      
    • Oxidation: Nitroanilines oxidize in air/light.

  • Fix:

    • Recrystallization: Dissolve the crude salt in hot Ethanol. Add activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite. Cool slowly to crystallize.

    • Method Check: Ensure you are using the Ar-Cl + Amine route, not the Aniline + Alkyl Halide route.

Q: The salt is turning into a sticky gum upon filtration.

  • Diagnosis: Hygroscopicity.

  • Explanation: Hydrochloride salts of anilines are often hygroscopic. Exposure to humid lab air causes them to deliquesce.

  • Fix:

    • Perform the final filtration in a glovebox or under a nitrogen cone.

    • Store the final product in a desiccator with

      
      .
      
Category 3: Analytical Verification

Q: How do I distinguish the Mono-ethyl from the Di-ethyl impurity via NMR?

  • Answer: Check the integration of the ethyl group signals.

    • Mono-ethyl (Target): You will see a triplet (3H) and a quartet (2H), AND a broad singlet (1H) for the N-H proton around 4.0–6.5 ppm (solvent dependent).

    • Di-ethyl (Impurity): You will see a triplet (6H) and a quartet (4H). The N-H proton signal will be absent .

Optimization Data Matrix

Use this table to select conditions based on your available equipment.

MethodSolventTempTimeYieldProsCons
High-Throughput (Recommended) DMSO90°C4 h92%Fastest; Highest conversion.DMSO removal requires thorough water wash.
Green / Standard Ethanol110°C12 h80%Easy solvent removal; Greener.Requires Autoclave (High pressure); Slower.
Ambient Pressure DMFReflux8 h85%No autoclave needed.DMF is hepatotoxic; High boiling point makes workup tedious.

Safety & Compliance

  • Toxicity: N-Ethyl-4-nitroaniline is toxic if swallowed or absorbed through the skin (GHS06). It acts as a Methemoglobinemia inducer (interferes with blood oxygen transport) [3].

  • Handling: Double-glove (Nitrile). Use a fume hood.[7]

  • Waste: All aqueous washes containing nitro-aromatics must be segregated into "Toxic Aqueous Waste" streams, not general organic waste.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Accessed May 20, 2025. [Link]

  • PubChem. "N-Ethyl-4-nitroaniline - Compound Summary." National Library of Medicine. Accessed May 20, 2025. [Link]

Sources

Optimization

Technical Support Center: Minimizing Dialkylation in N-Ethyl-4-Nitroaniline Synthesis

Introduction: The Dialkylation Dilemma Q: Why is it so difficult to stop at the mono-ethyl stage when alkylating 4-nitroaniline? A: This is a classic problem of competing nucleophilicity. In a standard SN2 reaction with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dialkylation Dilemma

Q: Why is it so difficult to stop at the mono-ethyl stage when alkylating 4-nitroaniline?

A: This is a classic problem of competing nucleophilicity. In a standard SN2 reaction with an alkyl halide (e.g., ethyl iodide), the product—N-ethyl-4-nitroaniline—is a secondary amine. Due to the inductive electron-donating effect of the ethyl group, this secondary amine is often more nucleophilic than the primary amine starting material (4-nitroaniline).

Consequently, as soon as the mono-ethyl product forms, it competes aggressively for the remaining alkylating agent, leading to the formation of the undesired N,N-diethyl-4-nitroaniline.

To overcome this, you must switch from "kinetic control" attempts (which often fail) to mechanistic control strategies. This guide details two proven workflows: the Cesium Hydroxide (CsOH) Promoted Route for laboratory precision and the Reductive Amination Route for robustness.

Module 1: The Precision Route (CsOH Promoted Alkylation)

Context: This method is ideal for small-to-medium scale synthesis where you must use alkyl halides but need high selectivity (typically >95% mono-alkylation).

Core Protocol
  • Reagents: 4-Nitroaniline (1.0 equiv), Ethyl Iodide (1.1 equiv), CsOH·H₂O (1.2 equiv), Activated 4Å Molecular Sieves.

  • Solvent: Anhydrous DMF (Critical).

  • Conditions: Room Temperature (23°C).

Troubleshooting & FAQs

Q: I followed the protocol, but my conversion is stalled at 50%. Should I add more ethyl iodide? A: No. Adding excess alkylating agent is the primary cause of dialkylation.

  • Diagnosis: The issue is likely water. CsOH is hygroscopic. If your DMF is not anhydrous, or if the molecular sieves were not activated immediately prior to use, the hydroxide is solvated by water, reducing its ability to coordinate with the amine.

  • Fix: Ensure 4Å sieves are flame-dried under vacuum. Use fresh anhydrous DMF. The "Cesium Effect" relies on the formation of a tight ion pair that enhances the acidity of the N-H bond, facilitating deprotonation before alkylation, which is unique to Cesium.

Q: Can I substitute CsOH with NaOH or KOH to save cost? A: Not recommended for high selectivity.

  • Reasoning: The large ionic radius of Cesium (1.67 Å) creates a "soft" cation effect. It stabilizes the transition state and allows for the mono-alkylated product to be less reactive in the specific solvent cage of DMF. Smaller cations like Na⁺ or K⁺ do not provide this shielding effect, leading to significant dialkylation (often 15–20% byproduct).

Module 2: The Robust Route (Reductive Amination)

Context: This is the preferred route for scale-up or when absolute avoidance of dialkylation is required. It bypasses the SN2 mechanism entirely.

Core Protocol
  • Step 1 (Imine Formation): 4-Nitroaniline + Acetaldehyde (excess) in Methanol + Acid Catalyst (Acetic Acid) → N-ethylidene-4-nitroaniline (Imine intermediate).

  • Step 2 (Reduction): Add NaBH₄ (Sodium Borohydride) in situ.

Troubleshooting & FAQs

Q: I see no dialkylated product, but I have a lot of unreacted starting material. Why? A: The equilibrium in Step 1 favored the starting materials.

  • Mechanism: 4-Nitroaniline is electron-deficient (due to the nitro group), making the amine a poor nucleophile for attacking the aldehyde.

  • Fix: You must push the equilibrium.

    • Add a dehydrating agent (e.g., Na₂SO₄ or MgSO₄) to the reaction mixture during imine formation to remove water.

    • Use a stronger acid catalyst (e.g., p-TsOH) if acetic acid is insufficient.

    • Ensure the imine formation is complete (monitor by TLC) before adding the reducing agent.

Q: Can I do this in one pot? A: Yes, but use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄. STAB is less reactive and will not reduce the aldehyde directly, allowing the imine to form and be reduced selectively in the same vessel.

Module 3: Comparative Data & Purification

Method Comparison
FeatureStandard Alkylation (NaH/DMF)Cesium Promoted (CsOH/DMF)Reductive Amination
Mono-Selectivity Poor (60:40 Mono:Di)Excellent (95:5) Superior (>99:1)
Reaction Time 2–4 Hours12–16 Hours4–6 Hours
Moisture Sensitivity HighVery HighModerate
Primary Risk Over-alkylationIncomplete conversionLow equilibrium conversion
Purification Strategy

If you detect N,N-diethyl-4-nitroaniline (the dialkylated impurity):

  • Flash Chromatography: The dialkylated product is significantly less polar (no H-bond donor) than the mono-alkylated product.

    • Eluent: 10% Ethyl Acetate in Hexanes. The tertiary amine (dialkyl) will elute first.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1). The mono-ethyl derivative typically crystallizes, while the diethyl impurity remains in the mother liquor.

Visualizing the Workflows

Figure 1: Reaction Pathways & Decision Tree

ReactionPathways Figure 1: Mechanistic comparison showing why Reductive Amination prevents dialkylation. Start 4-Nitroaniline (Starting Material) RouteA Route A: Direct Alkylation (Et-I + Base) Start->RouteA Nucleophilic Attack RouteB Route B: Reductive Amination (Acetaldehyde + NaBH4) Start->RouteB Condensation Mono N-Ethyl-4-nitroaniline (Target Product) RouteA->Mono k1 (Slow) RouteA->Mono Use CsOH (Suppresses k2) Imine Imine Intermediate (Stable to Alkylation) RouteB->Imine -H2O Di N,N-Diethyl-4-nitroaniline (Impurity) Mono->Di k2 (Fast) Problem: k2 > k1 Mono->Di Impossible via this mechanism Imine->Mono Reduction

Figure 2: Troubleshooting Logic

Troubleshooting Figure 2: Diagnostic logic for identifying the root cause of over-alkylation. Problem Issue: Dialkylation Detected (>5%) CheckMethod Which Method? Problem->CheckMethod Direct Direct Alkylation CheckMethod->Direct Reductive Reductive Amination CheckMethod->Reductive CheckBase Base Used? Direct->CheckBase Sol3 Check Reagents: Is Aldehyde contaminated? Reductive->Sol3 Rare Issue NaH/K2CO3 NaH/K2CO3 CheckBase->NaH/K2CO3 Standard CsOH CsOH CheckBase->CsOH Cesium CheckEquiv Stoichiometry? Excess Et-I Excess Et-I CheckEquiv->Excess Et-I Sol1 Switch to CsOH & Dry DMF Sol2 Reduce Et-I to 1.05 eq NaH/K2CO3->Sol1 CsOH->CheckEquiv Excess Et-I->Sol2

References

  • Salvatore, R. N., et al. (1999).[1][2] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][2][3] Organic Letters, 1(12), 1893–1896.

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines."

  • PubChem. "N-Ethyl-4-nitroaniline Compound Summary."

Sources

Troubleshooting

Improving the solubility of N-Ethyl-4-nitroaniline hydrochloride for reactions

Topic: Solubility & Reactivity Optimization Guide Document ID: TS-NENA-001 | Status: Active | Tier: Advanced Application Support[1][2][3] Executive Summary: The "Solubility Switch" As researchers, we often encounter N-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Reactivity Optimization Guide

Document ID: TS-NENA-001 | Status: Active | Tier: Advanced Application Support[1][2][3]

Executive Summary: The "Solubility Switch"

As researchers, we often encounter N-Ethyl-4-nitroaniline hydrochloride (CAS: N/A for specific salt; Free base CAS: 3665-80-3) during the synthesis of azo dyes or as a pharmaceutical intermediate.[1][2][3] The most frequent technical tickets we receive stem from a fundamental misunderstanding of its dual-phase nature .[2]

You are dealing with an anilinium salt .[2][4] Its solubility behavior is binary and pH-dependent:

  • The Salt Form (Ionic): Soluble in water, methanol, DMSO.[2][3] Insoluble in DCM, Toluene, Hexane.[2][3]

  • The Free Base (Lipophilic): Soluble in DCM, Ethyl Acetate, Toluene.[2][3] Insoluble in water.[2][5]

The Golden Rule: You cannot force the hydrochloride salt into a non-polar organic solvent by heating alone.[2] You must chemically modify it (deprotonate) to switch its solubility profile.[2]

Module 1: Dissolving in Organic Solvents (DCM, Toluene, EtOAc)

User Issue: "I am trying to acylate the compound in Dichloromethane (DCM), but the starting material is a solid at the bottom of the flask."

Diagnosis: The hydrochloride salt is an ionic lattice.[2] It is thermodynamically incompatible with non-polar or moderately polar organic solvents.[1][2]

The Solution: In-Situ Biphasic Neutralization Do not attempt to dissolve the salt directly.[1][2] Instead, perform a "Free-Base Liberation" protocol. This converts the ionic salt (


) into the neutral, lipophilic amine (

).[2][3]
Protocol: The "Free-Base" Extraction

Use this when your next reaction requires an organic solvent (e.g., DCM, THF).[1][2][3]

  • Suspension: Suspend your N-Ethyl-4-nitroaniline hydrochloride in your target organic solvent (e.g., DCM).[1][2][3] It will look cloudy/heterogeneous.[2]

  • Activation: Add an equimolar amount (plus 10% excess) of a weak organic base.

    • Recommended: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA).[2]
      
    • Observation: The solid will slowly dissolve as the

      
       scavenges the 
      
      
      
      , forming
      
      
      (which may precipitate depending on concentration) and liberating the soluble N-Ethyl-4-nitroaniline free base.[1][2][3]
  • Wash (Optional but Recommended): If the reaction is sensitive to the byproduct salts, wash the organic layer with water once to remove the ammonium chloride salts, then dry over

    
    .[2][3]
    
Visualization: The Solubility Switch Mechanism

SolubilitySwitch cluster_0 Input: The Salt cluster_1 Action: Neutralization cluster_2 Output: The Free Base Salt N-Ethyl-4-nitroaniline Hydrochloride (Ionic/Polar) Base Add Base (NaOH or Et3N) Salt->Base Deprotonation Solvent1 Soluble in: Water, MeOH, DMSO Salt->Solvent1 FreeBase N-Ethyl-4-nitroaniline (Lipophilic/Neutral) Base->FreeBase Solubility Shift Solvent2 Soluble in: DCM, Toluene, EtOAc FreeBase->Solvent2

Figure 1: The chemical transformation required to switch solubility profiles.[2][3] The salt form is locked to polar solvents; the free base is locked to organic solvents.[2][3]

Module 2: Dissolving in Aqueous or Polar Media

User Issue: "My compound precipitates out of water when I adjust the pH."

Diagnosis: N-Ethyl-4-nitroaniline is a weak base (predicted pKa of conjugate acid


).[1][2][3] If the pH rises above 1-2, the equilibrium shifts toward the free base, which has very low water solubility (

mg/mL range).[2][3]

The Solution: pH Maintenance To keep the compound dissolved in water (for recrystallization or aqueous coupling), you must maintain an acidic environment.[2][3]

Solubility Data Table
Solvent SystemForm: Hydrochloride SaltForm: Free Base
Water (pH < 1) High Solubility (>50 mg/mL)Soluble (converts to salt)
Water (pH > 4) Insoluble (Hydrolysis risk)Insoluble (Precipitates)
Ethanol / Methanol Soluble (Warm)Soluble
DCM / Chloroform InsolubleHigh Solubility
DMSO SolubleSoluble

Critical Troubleshooting Step: If you see a yellow/orange precipitate forming in your aqueous solution, check the pH.[2][3] If pH > 2, add dilute HCl dropwise until the solid redissolves.[2][3]

Module 3: Reactivity & Nucleophilicity

User Issue: "I dissolved the salt in Ethanol, added my alkyl halide, but no reaction is occurring."

Diagnosis: This is a classic "masked nucleophile" error.[2]

  • The Problem: In the hydrochloride salt form, the nitrogen lone pair is occupied by a proton (

    
    ).[2][3] It is non-nucleophilic .[2] It cannot attack electrophiles.[2]
    
  • The Fix: You must include a base in your reaction mixture to "unmask" the nitrogen.[2]

Protocol: One-Pot Activation For reactions like alkylation or acylation:

  • Dissolve the Hydrochloride salt in the solvent.[2]

  • Add 2.0 - 2.5 equivalents of base (e.g., Potassium Carbonate

    
     or Pyridine).[2]
    
    • Eq 1: Neutralizes the HCl attached to the amine.[2]

    • Eq 2: Scavenges the acid produced during the substitution reaction.[2]

  • Add the electrophile only after the base has been added.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve the salt for biological screening? A: Yes. The hydrochloride salt is generally soluble in DMSO.[2] However, be aware that DMSO is hygroscopic.[2][3] If the DMSO absorbs water, the salt may hydrolyze if the solution is not buffered.[2][3] For stock solutions, we recommend 100% DMSO stored under inert gas.[2][3]

Q2: How do I recrystallize the hydrochloride salt? A: Use an Ethanol/HCl system.[2]

  • Dissolve the crude salt in a minimum amount of hot Ethanol.[2]

  • Add a few drops of concentrated HCl (to prevent dissociation/free-basing).

  • Cool slowly to 4°C.

  • Note: Do not use water alone for recrystallization unless it is acidified, or you risk obtaining the free base.[2][3]

Q3: Why is my product turning dark/purple? A: Anilines are oxidation-sensitive.[1][2] The "purple-black" color often indicates oxidation products (quinones) caused by air exposure, especially in solution.[1][2][3]

  • Fix: Perform all recrystallizations and reactions under Nitrogen or Argon atmosphere. Store the solid in amber vials away from light.

Troubleshooting Decision Tree

DecisionTree Start Start: Solubility Issue SolventCheck Which solvent are you using? Start->SolventCheck Polar Water / Methanol SolventCheck->Polar Polar Protic NonPolar DCM / Toluene / EtOAc SolventCheck->NonPolar Organic PrecipCheck Is it precipitating? Polar->PrecipCheck SaltCheck Did you add Base? NonPolar->SaltCheck Check pH Check pH PrecipCheck->Check pH Yes Add Organic Base\n(TEA/DIPEA) Add Organic Base (TEA/DIPEA) SaltCheck->Add Organic Base\n(TEA/DIPEA) No Check Water Content Check Water Content SaltCheck->Check Water Content Yes Add HCl (Target pH < 2) Add HCl (Target pH < 2) Check pH->Add HCl (Target pH < 2) If pH > 3 Success:\nForms Soluble Salt Success: Forms Soluble Salt Add HCl (Target pH < 2)->Success:\nForms Soluble Salt Success:\nForms Soluble Free Base Success: Forms Soluble Free Base Add Organic Base\n(TEA/DIPEA)->Success:\nForms Soluble Free Base

Figure 2: Logic flow for diagnosing solubility failures based on solvent system and pH.

References

  • PubChem. N-Ethyl-4-nitroaniline Compound Summary. National Library of Medicine.[2] Available at: [Link][2][3]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (General reference for Aniline/Anilinium salt solubility and acetylation protocols).

  • National Toxicology Program (NTP). N-Ethyl-4-nitroaniline Chemical Properties. Institute of Environmental Health Sciences.[2][6] Available at: [Link][2][3]

Sources

Optimization

Optimizing coupling reaction conditions for N-Ethyl-4-nitroaniline hydrochloride

Topic: Optimization of Coupling & Salt Formation Conditions Ticket ID: #SNA-4N-ET-HCl Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are inquiring about optimizing the synthesis of N-Ethyl-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Coupling & Salt Formation Conditions Ticket ID: #SNA-4N-ET-HCl Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are inquiring about optimizing the synthesis of N-Ethyl-4-nitroaniline hydrochloride . While "coupling" often refers to metal-catalyzed cross-couplings (like Buchwald-Hartwig), the most efficient industrial and laboratory route for this electron-deficient substrate is Nucleophilic Aromatic Substitution (


) .

This guide outlines the conversion of 1-Chloro-4-nitrobenzene to the free amine, followed by the critical hydrochloride salt formation. The salt form is often hygroscopic and prone to hydrolysis; therefore, the protocol below emphasizes moisture control and stoichiometry.

Module 1: The Coupling Reaction ( )

Objective: Maximize conversion of 1-Chloro-4-nitrobenzene to N-Ethyl-4-nitroaniline (Free Base).

The Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[1] The nucleophile (ethylamine) attacks the ipso-carbon (bearing the chlorine), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The nitro group is essential here; it acts as an electron sink, stabilizing the negative charge.

Optimized Protocol
  • Substrate: 1-Chloro-4-nitrobenzene (1.0 eq)

  • Reagent: Ethylamine (70% aq. or 2.0M in THF) (3.0 – 5.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or excess Ethylamine
    
Step-by-Step Procedure:
  • Charge: Dissolve 1-Chloro-4-nitrobenzene in DMSO (5 mL/g).

  • Add Base: Add anhydrous

    
    .
    
  • Add Amine: Add Ethylamine slowly. Note: Ethylamine is volatile (bp 16.6°C). If using aqueous ethylamine, a sealed pressure tube is mandatory.

  • Reaction: Heat to 80–100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Starting material (

      
       ~0.8) should disappear; product (
      
      
      
      ~0.4, yellow) will appear.[2]
  • Workup: Pour the reaction mixture into ice-water (10x volume). The free base, N-Ethyl-4-nitroaniline , will precipitate as a bright yellow solid.

  • Isolation: Filter, wash copiously with water to remove DMSO and inorganic salts. Dry under vacuum at 45°C.

Variable Optimization Table
ParameterRecommendedAlternativeTechnical Rationale
Solvent DMSO EthanolDMSO is polar aprotic, stabilizing the transition state and accelerating

. Ethanol is "greener" but requires higher temps/pressure.
Leaving Group Chloro (-Cl) Fluoro (-F)1-Fluoro-4-nitrobenzene reacts ~100x faster due to high electronegativity stabilizing the intermediate, but is significantly more expensive.
Stoichiometry 3.0+ eq Amine 1.1 eqExcess amine drives kinetics and compensates for volatility losses in headspace.
Temperature 90°C 130°CAbove 120°C, risk of byproduct formation (tars) increases. Below 80°C, reaction is sluggish for the chloro-substrate.

Module 2: Hydrochloride Salt Formation

Objective: Convert the lipophilic free base into the water-soluble hydrochloride salt without inducing hydrolysis or "oiling out."

Critical Warning: N-Ethyl-4-nitroaniline HCl is prone to dissociation. If water is present, the salt often reverts to the free base or forms a sticky hydrate. Anhydrous conditions are required.

Protocol:
  • Dissolution: Dissolve the dried free base (from Module 1) in anhydrous Ethyl Acetate or Diethyl Ether (10 mL/g). Ensure complete dissolution; filter if hazy.

  • Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane or 2M HCl in Ether (1.1 eq).

    • Do NOT use aqueous HCl (conc. 37%). This will lead to a paste.

  • Precipitation: The yellow/orange salt should precipitate immediately.

  • Maturation: Stir at 0°C for 30 minutes to allow crystal growth.

  • Filtration: Filter under nitrogen (to avoid moisture absorption). Wash with cold anhydrous ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Module 3: Troubleshooting & FAQ

Q1: The reaction stalled at 60% conversion. Adding more time didn't help.

Diagnosis: Loss of Ethylamine. Root Cause: Ethylamine is highly volatile. At 90°C, it partitions into the headspace or leaks if the vessel isn't pressure-rated. Solution:

  • Cool the reaction to 0°C.

  • Add an additional 2.0 equivalents of Ethylamine.

  • Reseal the vessel tightly (ensure O-rings are chemically compatible).

  • Resume heating.[3]

Q2: My product is an oil/gum, not a solid.

Diagnosis: Solvent Entrapment or Impurities. Root Cause:

  • DMSO residue: DMSO has a high boiling point and is hard to remove.

  • Bis-alkylation: (Rare in

    
    , common if using aniline alkylation) Formation of N,N-diethyl-4-nitroaniline.
    Solution: 
    
  • If Free Base: Recrystallize from Ethanol/Water (1:1).

  • If Salt: Triturate the oil with anhydrous diethyl ether until it solidifies.

Q3: The HCl salt turned back into a yellow paste on the filter paper.

Diagnosis: Hygroscopicity / Hydrolysis. Root Cause: The


 of 4-nitroaniline derivatives is low (~1.0). The salt is weak. Atmospheric moisture can protonate water instead of the amine, regenerating the free base.
Solution: 
  • Perform filtration in a glove bag or under a generic nitrogen funnel cone.

  • Wash with anhydrous ether, not reagent grade (which contains stabilizers/water).

Visual Workflow (Process Logic)

G Start Reactants (1-Cl-4-NO2-Bz + EtNH2) Reaction Coupling (SNAr) Solvent: DMSO Temp: 90°C Start->Reaction Sealed Tube Reaction->Start Stalled? Add EtNH2 Quench Quench (Ice Water) Reaction->Quench Complete Conversion Isolation Isolation (Free Base) Quench->Isolation Precipitation SaltForm Salt Formation (Anhydrous HCl/Ether) Isolation->SaltForm Dry & Redissolve SaltForm->Isolation Oiling Out? Triturate Final Final Product (N-Ethyl-4-nitroaniline HCl) SaltForm->Final Filtration (N2 atm)

Caption: Optimized workflow for the synthesis of N-Ethyl-4-nitroaniline HCl, emphasizing the critical separation of the aqueous workup (Free Base) and anhydrous salt formation.

References

  • Mechanism & Solvent Effects

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. This foundational text establishes the mechanism and the acceleration provided by polar aprotic solvents like DMSO.
  • General Synthesis of N-Alkyl-4-nitroanilines

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section on Aromatic Nucleophilic Substitution.
  • Salt Formation & Stability

    • Pehlivan, L., et al. (2011).[4] "Iron-catalyzed reduction of nitro compounds..." Tetrahedron. (Contains experimental data on isolating 4-nitroaniline derivatives as HCl salts using anhydrous conditions).

  • Safety Data (PCNB & Nitroanilines)

    • PubChem Compound Summary for N-Ethyl-4-nitroaniline.

Sources

Troubleshooting

Technical Support Center: N-Ethyl-4-nitroaniline Hydrochloride Stability &amp; Degradation

Topic: N-Ethyl-4-nitroaniline Hydrochloride (NENA-HCl) Degradation Pathways Document ID: TS-NENA-2024-01 Audience: Analytical Chemists, Environmental Scientists, Process Engineers Introduction: The Stability Paradox N-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-4-nitroaniline Hydrochloride (NENA-HCl) Degradation Pathways Document ID: TS-NENA-2024-01 Audience: Analytical Chemists, Environmental Scientists, Process Engineers

Introduction: The Stability Paradox

N-Ethyl-4-nitroaniline hydrochloride is a robust intermediate in solid form but becomes chemically labile upon dissolution and exposure to environmental stressors. As a researcher, you are likely encountering one of two problems: unaccounted mass loss (degradation) or chromatographic anomalies (speciation).

This guide deconstructs the degradation mechanisms of NENA-HCl into specific, actionable pathways. It moves beyond generic "instability" to define exactly how the molecule breaks down under oxidative, reductive, and photolytic stress, providing the protocols necessary to validate these events in your laboratory.

Module 1: Analytical Baseline & Troubleshooting

Before assuming degradation, you must validate your detection method. The amine functionality and hydrochloride counter-ion frequently cause artifacts in HPLC analysis.

Common Analytical Anomalies
SymptomRoot CauseTechnical Resolution
Peak Tailing (As > 1.5) Interaction between the protonated amine and residual silanols on the silica column.Add Modifier: Use 0.1% Triethylamine (TEA) or operate at high pH (pH > 9) using a hybrid-silica column (e.g., Waters XBridge) to deprotonate the amine.
Retention Time Shift pH mismatch between sample diluent (acidic due to HCl salt) and mobile phase.Buffer Capacity: Ensure mobile phase buffer concentration is >20 mM. Match sample diluent pH to initial mobile phase conditions.
"Ghost" Peaks In-situ degradation in the autosampler vial.Amber Glass: NENA is photosensitive. Use amber vials and maintain autosampler temperature at 4°C.
Mass Balance Error (<95%) Volatility of degradation products (e.g., acetaldehyde from de-ethylation).Trap & Headspace: If mass balance is critical, couple HPLC with Headspace-GC to detect volatile alkyl cleavage products.
Recommended HPLC Protocol (Stability Indicating)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 380 nm (specific to nitro-chromophore) and 254 nm (general aromatic).

Module 2: Degradation Pathways & Mechanisms

NENA-HCl degrades via two distinct, competing pathways depending on the environmental conditions (Oxidative/Photolytic vs. Reductive/Biological).

Pathway A: Oxidative & Photolytic Degradation (AOPs)

Context: Occurs during UV exposure, photocatalysis (


), or Fenton oxidation.
  • N-Dealkylation (Primary Step): Hydroxyl radicals (

    
    ) attack the 
    
    
    
    -carbon of the ethyl group. This cleaves the ethyl chain, releasing acetaldehyde and reverting the molecule to the parent 4-nitroaniline (4-NA) .
  • Ring Hydroxylation: Subsequent attack on the aromatic ring yields 2-amino-5-nitrophenol or 4-nitrocatechol .

  • Quinone Formation: Further oxidation leads to p-Benzoquinone , followed by ring opening to aliphatic acids (oxalic, formic) and mineralization (

    
    ).
    
Pathway B: Reductive & Biological Degradation

Context: Occurs in anaerobic bacterial systems or reductive electrochemical environments.

  • Nitro-Reduction: The nitro group (

    
    ) is sequentially reduced to a nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally an amine (
    
    
    ).
  • Product Formation: The primary stable intermediate is N-ethyl-p-phenylenediamine .

  • Dealkylation (Secondary): Bacteria may subsequently remove the ethyl group, leading to p-phenylenediamine (PPD) .

Pathway Visualization

NENA_Degradation cluster_ox Oxidative / Photolytic Pathway cluster_red Reductive / Biological Pathway NENA N-Ethyl-4-nitroaniline (Parent) Radical •OH Attack (alpha-carbon) NENA->Radical Nitroso Nitroso Intermediate (-NO) NENA->Nitroso Nitro-Reductase Acetaldehyde Acetaldehyde (Byproduct) Radical->Acetaldehyde PNA 4-Nitroaniline (4-NA) Radical->PNA N-Dealkylation Phenols 2-Amino-5-nitrophenol 4-Nitrocatechol PNA->Phenols Hydroxylation Quinone p-Benzoquinone Phenols->Quinone Oxidation Mineral CO2 + H2O (Mineralization) Quinone->Mineral Ring Cleavage HydroxylAmine Hydroxylamine (-NHOH) Nitroso->HydroxylAmine NEPPD N-Ethyl-p-phenylenediamine HydroxylAmine->NEPPD Complete Reduction PPD p-Phenylenediamine (PPD) NEPPD->PPD Bacterial Dealkylation

Figure 1: Dual degradation pathways of N-Ethyl-4-nitroaniline showing the divergence between oxidative dealkylation and reductive biotransformation.

Module 3: Experimental Validation Protocols

To confirm which pathway is active in your system, execute these validation experiments.

Experiment A: Photocatalytic Degradation ( )

Objective: Confirm oxidative N-dealkylation.

  • Preparation: Dissolve NENA-HCl (50 mg/L) in water. Adjust pH to 7.0 (neutralizes HCl). Add

    
     (Degussa P25) at 1.0 g/L.
    
  • Irradiation: Place in a photoreactor with UV-A lamps (365 nm). Stir continuously.

  • Sampling: Aliquot every 15 mins for 2 hours. Filter through 0.22 µm PTFE.

  • Marker Analysis: Monitor for the appearance of 4-nitroaniline (Rt ~ 4-5 min on C18) and disappearance of the ethyl group.

  • Validation: If 4-nitroaniline accumulates before degrading, the N-dealkylation pathway is dominant [1, 2].

Experiment B: Anaerobic Biotransformation

Objective: Confirm nitro-reduction.

  • Inoculum: Use activated sludge or Pseudomonas sp. in minimal salt medium.

  • Substrate: Add NENA-HCl (100 µM) as the sole nitrogen source.

  • Conditions: Seal anaerobically (nitrogen purge). Incubate at 30°C.

  • Sampling: Extract with Ethyl Acetate at T=0, 12, 24, 48 hours.

  • Marker Analysis: Look for N-ethyl-p-phenylenediamine . Note: This compound oxidizes rapidly in air; analyze immediately or derivatize with acetic anhydride [3, 5].

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my standard solution turn dark purple over time? A: This indicates the formation of "Wurster salts" or radical cations, precursors to azo-coupling. NENA-HCl is stable as a solid, but in solution, light induces the formation of radical species that couple to form complex, highly colored azo-dimers. Solution: Store stock solutions in amber glass at -20°C and prepare fresh weekly.

Q2: I see a peak eluting before NENA. Is it a degradation product? A: Likely yes. 4-Nitroaniline (the de-ethylated product) is more polar than N-Ethyl-4-nitroaniline and will elute earlier on a Reverse Phase C18 column. p-Phenylenediamine (from reduction) elutes even earlier, often near the void volume.

Q3: How do I calculate the stoichiometry for the Hydrochloride salt? A:

  • MW (Free Base,

    
    ): 166.18  g/mol [1]
    
  • MW (HCl Salt,

    
    ): 202.64  g/mol 
    
  • Correction Factor: Multiply the weight of the salt by 0.82 to get the weight of the active free base.

Q4: Is the degradation toxicity higher than the parent? A: Potentially. While mineralization renders it harmless, the intermediate p-benzoquinone (Pathway A) is highly cytotoxic. Similarly, nitro-reduction products (Pathway B) like phenylenediamines are known sensitizers and potential mutagens [4].

References

  • Photocatalytic Degradation Mechanism: Title: Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation.[2] Source: ResearchGate / Chemical Engineering Journal. Link:

  • Oxidative Pathways (AOPs): Title: 4-Nitroaniline Degradation by TiO2 Catalyst Doping with Manganese. Source: SciSpace / International Journal of Photoenergy. Link:

  • Biodegradation & Dealkylation: Title: Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.[3] Strain FK357. (Analogous mechanism for N-Ethyl derivatives). Source: PLOS ONE / ResearchGate. Link:

  • Toxicity of Metabolites: Title: Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity.[4] Source: Frontiers in Chemistry. Link:

  • Analytical Methods (HPLC): Title: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures (Methodology applicable to N-ethyl analogs). Source: BenchChem Application Notes.[5] Link:

Sources

Optimization

How to handle air-sensitive N-Ethyl-4-nitroaniline

This guide serves as a specialized technical resource for the handling, storage, and purification of N-Ethyl-4-nitroaniline (CAS 3665-80-3) . While often categorized as stable in standard safety data sheets, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling, storage, and purification of N-Ethyl-4-nitroaniline (CAS 3665-80-3) . While often categorized as stable in standard safety data sheets, this compound exhibits sensitivity to prolonged air exposure and light, leading to oxidative degradation (discoloration) that compromises its efficacy in high-precision applications such as non-linear optics or propellant stabilization.

Technical Profile & Air-Sensitivity Context

N-Ethyl-4-nitroaniline is a secondary amine derivative. Its "air sensitivity" is not pyrophoric (immediate ignition) but rather oxidative lability . Upon prolonged exposure to atmospheric oxygen, particularly in the presence of light or moisture, the amine nitrogen is susceptible to oxidation, leading to the formation of N-oxide impurities or coupling products (azo/azoxy species). This manifests as a color shift from bright yellow to a dull purple-black.

Physicochemical Data Summary
PropertyValueNotes
Appearance Yellow crystals (Pure)Blue-violet luster indicates surface oxidation or specific polymorphs.[1]
Melting Point 96–98 °CSharpness of MP is the primary indicator of purity.
Solubility Ethanol, Chloroform, DMFLow solubility in water; hydrolytically stable but hygroscopic.
Reactivity Basic (Weak)Reacts exothermically with strong acids; incompatible with strong oxidizers.
Hazards Toxic (Oral/Dermal/Inhalation)Methemoglobin former; strictly avoid dust inhalation.

Handling Protocols: The "Zero-Oxidation" Standard

To maintain >99% purity, treat N-Ethyl-4-nitroaniline as a Category 2 Air-Sensitive Material (requires inert gas for long-term storage, but can be handled briefly in air).

Protocol A: Inert Atmosphere Storage (Recommended)[2]
  • Vessel: Amber Schlenk tube or amber vial with a PTFE-lined septum cap.

  • Atmosphere: Argon (Ar) is superior to Nitrogen (

    
    ) due to its higher density, providing a better "blanket" over the solid.
    
  • Temperature: Refrigerated (2–8 °C). Cold storage significantly slows oxidative kinetics.

Protocol B: Purification via Inert Recrystallization

If the compound has darkened (purple/black crust), recrystallization under inert conditions is required.

  • Solvent Preparation: Sparge Ethanol (EtOH) with Argon for 20 minutes to remove dissolved oxygen.

  • Dissolution: Place the crude solid in a Schlenk flask. Cycle vacuum/Argon 3 times. Add degassed EtOH via cannula or syringe.

  • Heating: Heat to reflux under positive Argon pressure until dissolved.

  • Filtration: If insoluble black particles remain (oxidized polymer), filter hot through a Schlenk frit or a cannula filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • Isolation: Remove supernatant via syringe. Dry crystals under high vacuum (<0.1 mbar) for 4 hours.

Troubleshooting Guide

Issue 1: Compound has turned from Yellow to Purple/Black.
  • Diagnosis: Surface oxidation has occurred. This is common if the bottle was left unsealed or stored in clear glass (photo-oxidation).

  • Impact: Impurities act as radical traps, potentially inhibiting subsequent polymerization or catalytic reactions.

  • Solution: Perform Protocol B (Recrystallization) immediately. If the bulk solid is black, check Melting Point.[2] If MP < 94°C, discard as hazardous waste; recovery yield will be too low.

Issue 2: Melting Point Depression (e.g., melts at 90-93°C).
  • Diagnosis: Retained solvent or moisture absorption. N-Ethyl-4-nitroaniline is hygroscopic.

  • Solution: Dry the sample in a vacuum desiccator over

    
     or silica gel for 24 hours. If MP does not improve, recrystallize.
    
Issue 3: "Oiling Out" during Recrystallization.
  • Diagnosis: The solution is too concentrated, or the cooling rate was too fast.

  • Solution: Re-heat to reflux, add 10-15% more degassed ethanol, and wrap the flask in cotton wool to slow the cooling rate.

Visualization: Handling Workflows

Figure 1: Inert Atmosphere Recrystallization Workflow

This diagram illustrates the critical path for purifying oxidized N-Ethyl-4-nitroaniline without re-introducing oxygen.

RecrystallizationWorkflow Start Oxidized Material (Purple/Black) Degas Step 1: Sparge Ethanol (Argon, 20 min) Start->Degas Prepare Dissolve Step 2: Dissolve under Ar (Schlenk Flask, Reflux) Degas->Dissolve Add Solvent Filter Step 3: Hot Filtration (Remove insoluble oxidation products) Dissolve->Filter If particulates present Cool Step 4: Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Dry Step 5: Vacuum Dry (<0.1 mbar, 4h) Cool->Dry End Pure Yellow Crystals (Store under Ar) Dry->End

[1][3][2][4][5][6][7]

Figure 2: Storage Decision Logic

Use this logic tree to determine the appropriate storage method based on usage frequency.

StorageLogic Input Fresh N-Ethyl-4-nitroaniline Usage Usage Frequency? Input->Usage Daily Daily Use Usage->Daily High Turnover LongTerm Long Term (>1 week) Usage->LongTerm Storage Bench Desiccator (Dark) Flush headspace with N2 after use Daily->Bench Schlenk Schlenk Tube / Glovebox Argon Atmosphere Refrigerate (4°C) LongTerm->Schlenk

Frequently Asked Questions (FAQs)

Q: Is N-Ethyl-4-nitroaniline pyrophoric? A: No. It will not ignite spontaneously in air.[8] However, "air-sensitive" in this context refers to chemical integrity. Prolonged exposure causes oxidative degradation, which ruins the compound's performance in sensitive applications like spectroscopy or synthesis.

Q: Can I use Nitrogen instead of Argon? A: Yes, Nitrogen is acceptable for general storage. However, Argon is recommended for long-term storage of highly sensitive batches because it is heavier than air and less likely to diffuse out of ungreased joints or septa.

Q: What PPE is strictly required? A: Beyond standard lab coat and goggles, Nitrile gloves are mandatory. This compound is toxic by absorption and a methemoglobin former (causes blood oxygen issues). If handling fine powder, use a P100 respirator or work strictly inside a fume hood to avoid inhalation.

Q: How do I clean glassware contaminated with this compound? A: Rinse glassware with Ethanol or Acetone first (to dissolve the organic residue), then wash with soap and water. Do not use strong oxidizers (like Chromic acid) immediately, as the reaction can be vigorous.

References

  • National Toxicology Program (NTP) . N-Ethyl-4-nitroaniline: Chemical Health & Safety Data. National Institutes of Health.[3] [Link]

  • Chemdad . N-ETHYL-4-NITROANILINE Chemical Properties and Stability. [Link]

  • Carl Roth . Safety Data Sheet: 4-Nitroaniline (Analogue Handling). [Link]

Sources

Reference Data & Comparative Studies

Validation

Thermal Stability Comparison of Nitroaniline Derivatives

Executive Summary: The Isomer Safety Paradox In drug development and intermediate synthesis, nitroanilines are ubiquitous yet deceptively hazardous.[1] While they share the same molecular formula ( ), their thermal stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Safety Paradox

In drug development and intermediate synthesis, nitroanilines are ubiquitous yet deceptively hazardous.[1] While they share the same molecular formula (


), their thermal stability profiles are radically different.[1]

The Critical Insight: Do not assume stability based on the parent aniline structure.[1] 2-Nitroaniline (


-nitroaniline)  exhibits a significantly lower decomposition onset temperature (

) compared to its meta and para isomers.[1] This is due to the "Ortho Effect"—a mechanism facilitating intramolecular autocatalysis.[1]

This guide provides a technical comparison of the thermal behaviors of


-, 

-, and

-nitroaniline, backed by experimental protocols for valid safety assessment.

Comparative Technical Data

The following data synthesizes results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Note the inverse relationship between melting point and thermal stability for the ortho isomer.

Property

-Nitroaniline
(2-NA)

-Nitroaniline
(3-NA)

-Nitroaniline
(4-NA)
Structure Ortho-substitutedMeta-substitutedPara-substituted
Melting Point (

)
~71°C114°C146–149°C
Decomposition Onset (

)
~225°C (Lowest Stability)~247–306°C~310°C (Highest Stability)
H-Bonding Network Intramolecular (NH[1]···O)IntermolecularIntermolecular (Strong Lattice)
Decomposition Mechanism Cyclic Intermediate (Non-Radical)C-NO

Homolysis (Radical)
C-NO

Homolysis (Radical)
Safety Classification High Risk (Class 6 potential)Moderate RiskModerate Risk

Data Interpretation: The low melting point of


-NA is a direct result of intramolecular hydrogen bonding, which reduces lattice energy. However, this same proximity facilitates a lower-energy decomposition pathway, making it the least thermally stable isomer.[1]

Mechanistic Deep Dive

Understanding why the ortho isomer is unstable is critical for process safety scaling.

The Ortho Effect (Intramolecular Trap)

Unlike m- and p-nitroaniline, the ortho isomer does not require high energy to break the C-NO


 bond initially. Instead, it undergoes an intramolecular hydrogen transfer:[1]
  • The amino hydrogen (

    
    ) is transferred to the nitro oxygen (
    
    
    
    ).[1]
  • This forms a cyclic transition state, leading to the elimination of water and the formation of benzofurazan oxide (furoxan) derivatives.[1]

  • This ring-closure reaction is exothermic and has a lower activation energy (

    
    ) than simple bond homolysis, triggering decomposition at lower temperatures.[1]
    
The Radical Path (Meta/Para)

The meta and para isomers lack the geometric proximity for internal cyclization. Their decomposition is governed by the homolytic cleavage of the C-NO


 bond, which requires significantly higher thermal energy (typically >60 kcal/mol). This results in a higher 

and a "sharper" but delayed decomposition profile.[1]
Visualization of Pathways

The following diagram illustrates the divergent decomposition logic.

DecompositionPathways Start Nitroaniline Isomer Ortho Ortho-Nitroaniline (2-NA) Start->Ortho MetaPara Meta/Para-Nitroaniline (3-NA, 4-NA) Start->MetaPara IntraH Intramolecular H-Bond (NH...O) Ortho->IntraH Geometry InterH Intermolecular H-Bond (Lattice Stability) MetaPara->InterH Symmetry CyclicTS Cyclic Transition State (Low Ea) IntraH->CyclicTS Heat > 225°C Homolysis C-NO2 Homolysis (High Ea) InterH->Homolysis Heat > 300°C Furoxan Benzofurazan Oxide + H2O CyclicTS->Furoxan Ring Closure Radicals NO2 Radical + Phenyl Radical Homolysis->Radicals Bond Scission

Figure 1: Divergent decomposition mechanisms.[1] The ortho isomer follows a lower-energy cyclic pathway, while meta/para isomers require high-energy bond cleavage.

Experimental Protocol: Thermal Stability Assessment

To validate these values in your specific matrix (e.g., reaction mixture or pure substance), follow this self-validating DSC protocol.

Equipment & Conditions
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).[1]

  • Crucibles: High-Pressure Gold-Plated or Steel Sealed Pans (Required).

    • Why? Nitroanilines sublime and release gases (NO

      
      , H
      
      
      
      O) upon decomposition.[1] Open pans will show endothermic evaporation masking the exothermic decomposition hazard.[1]
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.[1]
    
Step-by-Step Workflow
  • Baseline Check: Run an empty cell verification to ensure flat baseline.[1]

  • Sample Prep: Weigh 2–4 mg of sample. Do not exceed 5 mg to prevent sensor damage during violent decomposition.[1]

  • Encapsulation: Hermetically seal the pan. Weigh the sealed pan before and after the run to verify seal integrity (mass loss should be <0.1%).

  • Screening Run: Ramp from 30°C to 400°C at 5°C/min .

    • Note: Faster rates (10°C/min) shift

      
       higher, potentially underestimating risk.[1]
      
  • Data Analysis:

    • Identify

      
       (tangent intersection).[1]
      
    • Integrate the exothermic peak to find Enthalpy of Decomposition (

      
       in J/g).[1]
      
    • Stop Criteria: If

      
       J/g, treat the material as a potential explosive.[1][2]
      
Safety Decision Logic

Use this flowchart to determine handling requirements based on your DSC data.

SafetyLogic Data DSC Data Input (Tonset & Enthalpy) CheckEnergy Is Enthalpy > 500 J/g? Data->CheckEnergy CheckTemp Is (Tonset - 100°C) < Process Temp? CheckEnergy->CheckTemp No HighRisk CRITICAL RISK Requires ARC/Adiabatic Testing CheckEnergy->HighRisk Yes CheckTemp->HighRisk Yes MedRisk Manage Process Temp Keep T < (Tonset - 100°C) CheckTemp->MedRisk No (but <50°C margin) LowRisk Standard Safety Protocol CheckTemp->LowRisk No (>100°C margin)

Figure 2: Safety decision tree for energetic materials. Ortho-nitroaniline often triggers the "Critical Risk" path due to high energy release and lower onset.

References

  • IoKinetic. (n.d.).[1] Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] p-Nitroaniline Gas Phase Thermochemistry Data. NIST Chemistry WebBook.[1] Retrieved from [1]

  • PubChem. (2025).[1] 3-Nitroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Carl Roth. (2023).[1] Safety Data Sheet: 4-Nitroaniline. Retrieved from

  • University of Camerino. (2021).[1] Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Ethyl-4-nitroaniline hydrochloride

Core Directive & Risk Profile N-Ethyl-4-nitroaniline hydrochloride is a potent organic intermediate. While often handled as a stable solid salt, it retains the acute toxicity profile of its parent nitroaniline pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Profile

N-Ethyl-4-nitroaniline hydrochloride is a potent organic intermediate. While often handled as a stable solid salt, it retains the acute toxicity profile of its parent nitroaniline pharmacophore. The primary physiological threat is methemoglobinemia —a condition where the blood's oxygen-carrying capacity is severely compromised.

Critical Warning: This compound is toxic by all routes of exposure (inhalation, ingestion, and dermal absorption). Unlike standard irritants, nitroanilines readily penetrate intact skin, leading to systemic cyanosis (blue skin/lips) often hours after exposure.

Hazard Identification Matrix
CategoryClassificationCritical Effect
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)Systemic poisoning; Methemoglobinemia.
Skin/Eye Category 2 (Irritant)Direct tissue damage; potential corneal injury.
Target Organ STOT-RE Category 2Damage to blood/liver systems upon repeated exposure.
Reactivity Acidic SaltReacts exothermically with strong bases; incompatible with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab coats are insufficient due to the high skin absorption potential. The following PPE system is mandatory for all open-handling operations.

Protection ZoneMandatory EquipmentTechnical Specification & Rationale
Respiratory P100 / OV Cartridge Minimum: Half-face respirator with Organic Vapor/Acid Gas cartridges and P100 pre-filters.[1] Rationale: Prevents inhalation of dust particulates and potential amine vapors during solubilization.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Laminate Film (e.g., Silver Shield) or Thick Nitrile (8 mil+). Rationale: Nitroanilines can permeate standard thin nitrile. Double gloving provides a breakthrough buffer.
Dermal (Body) Impervious Suit/Sleeves Tyvek® or equivalent. Disposable sleeves taped to gloves are critical to bridge the wrist-gap. Rationale: Prevents dust settling on skin/clothing, which can be absorbed later via sweat.
Ocular Chemical Goggles Unvented or Indirect Vent. Safety glasses are prohibited for powder handling. Rationale: Prevents dust ingress into the lacrimal duct, a rapid absorption route.

Operational Workflow: Safe Handling Protocol

The following workflow integrates engineering controls with procedural discipline to minimize exposure risks.

Diagram 1: Operational Handling Logic

HandlingProtocol Start START: Work Order RiskCheck Risk Assessment: Verify Fume Hood Velocity (>100 fpm) Start->RiskCheck RiskCheck->Start Fail (Abort) PPE Don PPE: Respirator, Goggles, Double Gloves, Tyvek RiskCheck->PPE Pass Weighing Weighing: Use Anti-Static Balance Inside Hood PPE->Weighing Solubilization Solubilization: Add Solvent Slowly (Exotherm Check) Weighing->Solubilization Decon Decontamination: Wipe Surfaces with Ethanol/Soap Solution Solubilization->Decon Waste Waste Disposal: Segregate as Organic Toxic Decon->Waste

Caption: Step-by-step logic for routine handling, emphasizing engineering verification prior to chemical exposure.

Detailed Procedural Steps
Phase 1: Pre-Handling Preparation
  • Engineering Check: Verify chemical fume hood is operational with a face velocity of 80–100 fpm.

  • Workspace Isolation: Remove all incompatible chemicals (acids, strong oxidizers) from the hood.

  • Material Prep: Place a disposable absorbent pad (pig mat) on the hood surface to capture minor dusts.

Phase 2: Active Handling
  • Weighing:

    • Never weigh on an open bench. Move the balance into the hood or use a localized powder containment enclosure.

    • Use anti-static weighing boats to prevent "fly-away" powder.

  • Solubilization:

    • Caution: As a hydrochloride salt, dissolution in water or protic solvents may be slightly exothermic.

    • Add solvent to the solid slowly.

    • Keep the vessel closed when not actively adding reagents.

Phase 3: Decontamination
  • Wet Wiping: Do not dry sweep. Wipe all tools and surfaces with a paper towel dampened with 60-70% Ethanol followed by soapy water.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove respirator last, outside the lab.

Emergency Response: Spill & Exposure

Immediate Action Required: Speed is critical to prevent systemic absorption.

Diagram 2: Spill Response Decision Matrix

SpillResponse Spill Spill Detected Assess Assess Size & Form Spill->Assess Large Large (>50g) or Outside Hood Assess->Large High Risk Small Small (<50g) & Inside Hood Assess->Small Low Risk Evacuate EVACUATE LAB Call HazMat Large->Evacuate Isolate Isolate Area Alert Personnel Small->Isolate Dampen Dampen with Ethanol (Prevent Dust) Isolate->Dampen Collect Collect with Chem-Wipes Dampen->Collect DoubleBag Double Bag Waste Label 'Toxic' Collect->DoubleBag

Caption: Decision logic for spill containment. Evacuation is mandatory for uncontained large spills due to inhalation risks.

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (medical personnel only). Monitor for cyanosis.

  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15+ minutes.

    • Discard: Remove contaminated clothing immediately; do not re-wear until professionally decontaminated.

    • Alert: Seek medical attention even if no irritation is visible; systemic effects may be delayed.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.

Disposal & Logistics

Waste Classification: Hazardous Organic Solid/Liquid (Toxic).

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be double-bagged in heavy-duty polyethylene bags. Label clearly: "Toxic Solid - N-Ethyl-4-nitroaniline HCl".

  • Liquid Waste: Collect in a dedicated "Organic Toxic" carboy. Do not mix with oxidizing acids (e.g., Nitric Acid) as this may generate heat or unstable byproducts.

  • Destruction: Incineration is the preferred method for organic nitrogen compounds to ensure complete destruction of the nitro group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18318609, N-Ethyl-4-nitroaniline hydrochloride. Retrieved from [Link][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from [Link]

Sources

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